4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7866. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMWHTJGWKSXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278517 | |
| Record name | 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98141-42-5 | |
| Record name | 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, spectroscopic properties, reactivity, and its role as a key intermediate in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
This compound is a chlorinated derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which is an isostere of adenine. This structural feature makes it a valuable building block in the design of kinase inhibitors and other therapeutic agents.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂N₄ | --INVALID-LINK-- |
| Molecular Weight | 203.03 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4,6-dichloro-1-methylpyrazolo[3,4-d]pyrimidine | --INVALID-LINK-- |
| CAS Number | 98141-42-5 | --INVALID-LINK-- |
| Appearance | White solid | N/A |
| Boiling Point | 284 °C | N/A |
| Density | 1.76 g/cm³ | N/A |
| InChI | InChI=1S/C6H4Cl2N4/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3 | --INVALID-LINK-- |
| SMILES | CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl | N/A |
Spectroscopic Properties
| Data Type | Description |
| ¹H NMR | (DMSO-d₆, ppm): δ 4.08 (3H, s, -CH₃), 8.87 (1H, s, pyrazole C-H) |
| ¹³C NMR | (DMSO-d₆, ppm): δ 35.3 (N-CH₃), 111.9 (C), 135.2 (CH), 153.8 (C), 154.5 (C), 157.0 (C) |
Solubility
Specific quantitative solubility data for this compound in various organic solvents is not extensively reported. However, pyrazolo[3,4-d]pyrimidine derivatives are generally known to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like ethanol and methanol. Their solubility in nonpolar solvents is expected to be limited.
Reactivity and Synthesis
The reactivity of this compound is primarily characterized by the presence of two reactive chlorine atoms on the pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the foundation for its use as a versatile intermediate in the synthesis of a diverse range of substituted pyrazolo[3,4-d]pyrimidines.
General Experimental Protocol for Nucleophilic Substitution
The following is a general protocol for the nucleophilic substitution reaction of 4,6-dichloropyrazolo[3,4-d]pyrimidines with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine)
-
Solvent (e.g., ethanol, isopropanol, DMF)
-
Base (e.g., triethylamine, diisopropylethylamine) (optional, to neutralize liberated HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the amine nucleophile (1-2 equivalents) to the solution. If the amine salt is used, or to drive the reaction to completion, add a non-nucleophilic base (1-2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Biological Significance and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this compound have been extensively investigated as inhibitors of key enzymes in cellular signaling pathways, notably Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Inhibition of EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] Aberrant activation of this pathway is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling cascade.
Caption: EGFR signaling pathway and its inhibition.
Inhibition of CDK2 and Cell Cycle Regulation
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a common feature of cancer cells. Pyrazolo[3,4-d]pyrimidine-based inhibitors have been developed to target the ATP-binding pocket of CDK2, leading to cell cycle arrest and apoptosis.
Caption: CDK2 in cell cycle and its inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutic agents based on the pyrazolo[3,4-d]pyrimidine scaffold typically follows a structured workflow, from the initial synthesis to comprehensive biological evaluation.
Caption: Drug discovery workflow.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its key attributes, including the presence of two reactive chlorine atoms and the inherent biological relevance of the pyrazolo[3,4-d]pyrimidine core, make it a cornerstone in the synthesis of novel kinase inhibitors for targeted cancer therapy. This guide provides a foundational understanding of its chemical properties, reactivity, and biological context, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine synthesis pathway
An In-depth Technical Guide to the Synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for this compound, a key intermediate in the development of various pharmacologically active compounds. The synthesis is a two-step process commencing from 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
Synthesis Pathway Overview
The synthesis proceeds through two main transformations:
-
Cyclization: Formation of the pyrazolo[3,4-d]pyrimidine ring system by reacting 5-amino-1-methyl-1H-pyrazole-4-carboxamide with a suitable cyclizing agent to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
-
Chlorination: Subsequent chlorination of the dione intermediate to afford the target compound, this compound.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This intermediate can be prepared via cyclization of 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Two common methods are presented below.
Method A: Using Oxalyl Chloride
-
Procedure: A mixture of 5-amino-1-methyl-1H-pyrazolo-4-carboxylic acid amide (700 mg, 5.00 mmol) and oxalyl chloride (1.2 equiv., 0.5 ml) in dry toluene (20 ml) is refluxed overnight.[1] The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with diethyl ether, and dried to yield 1-methyl-1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione.[1]
Method B: Using Urea
-
Procedure: 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) are heated at 190°C for 2 hours.[2] After the reaction, the mixture is treated with a 10% KOH solution, followed by careful acidification with dilute hydrochloric acid to a pH of 4-5.[2] The resulting white solid is obtained by sonication and suction filtration.[2]
Step 2: Synthesis of this compound
The dione intermediate is chlorinated to produce the final product.
-
Procedure: The precursor, 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, is subjected to chlorination using phosphorus oxychloride (POCl3).[2][3] The mixture is refluxed at 110°C for 4 hours.[2] After the reaction is complete, the mixture is concentrated under reduced pressure. Ice water is then slowly added with stirring, leading to the precipitation of the product. The resulting solid is filtered, washed with ice-water, and dried.[2] In some cases, a tertiary amine such as N,N-diisopropylethylamine may be used as an additive in the chlorination reaction.[4]
Quantitative Data
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 1A | 5-amino-1-methyl-1H-pyrazolo-4-carboxylic acid amide, Oxalyl chloride | Toluene | Reflux overnight | 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | 92%[1] |
| 1B | 5-amino-1H-pyrazole-4-carboxamide, Urea | - | 190°C, 2 h | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | 75%[2] |
| 2 | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl3 | 110°C reflux, 4 h | 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine | 66%[2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis - chemicalbook [chemicalbook.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Spectroscopic Profile of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 98141-42-5). Due to the limited availability of a complete public dataset for this specific molecule, this document presents the confirmed mass spectrometry data, alongside a comparative analysis of spectroscopic information from closely related structural analogs. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows.
Compound Identification
| Compound Name | This compound |
| Molecular Formula | C₆H₄Cl₂N₄ |
| Molecular Weight | 203.03 g/mol |
| CAS Number | 98141-42-5 |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC(=N2)Cl)Cl |
| Structure |
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound has been reported, providing a key data point for its identification.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass to Charge Ratio (m/z) | Interpretation |
| LC-MS | Electrospray (ES) | 203 | [M+H]⁺ |
Citation: This data is consistent with the molecular weight of the compound and has been reported in chemical supplier databases.[1]
Comparative Spectroscopic Data
This compound differs by the substitution of a chloromethyl group (-CH₂Cl) at the 6-position instead of a chloro group. The electronic environment of the pyrazolo[3,4-d]pyrimidine core is expected to be similar.
Table 2: Spectroscopic Data for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | IR (KBr, cm⁻¹) | Mass Spectrum (EI, m/z) |
| δ 8.46 (s, 1H) | δ 161.8 (C-Cl) | 3434, 3125, 3030, 2977, 2950 (C-H) | 216 (M⁺, 100%) |
| δ 4.92 (s, 2H) | δ 153.8 | 1722, 1591, 1547 (C=N) | 218 (M+2, 63%) |
| δ 4.08 (s, 3H) | δ 153.2 | 1498, 1444, 1406, 1295, 1217, 1132 | 220 (M+4, 10%) |
| δ 132.0 (C-H) | 965, 899, 844, 794, 750, 721, 666 | 181 (35%) | |
| δ 111.7 | 607, 547, 520, 424 | 145 (13%) | |
| δ 46.5 (CH₂Cl) | |||
| δ 34.4 (CH₃) |
Citation: Data extracted from a publication in the journal Molbank.[2]
This is the parent compound, lacking the methyl group at the 1-position.
Table 3: ¹H NMR Data for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
| ¹H NMR (DMSO-d₆, 400 MHz) |
| δ 13.29 (s, 1H) |
| δ 11.34 (s, 1H) |
| δ 10.67 (s, 1H) |
| δ 8.33 (s, 1H) |
Citation: Data obtained from a study on the synthesis of this compound.[3]
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of heterocyclic and chlorinated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
Standard 5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
If using a non-deuterated solvent, a deuterated capillary insert may be used for locking.
¹H NMR Acquisition Parameters (Example):
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition Parameters (Example):
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation:
-
A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
For LC-MS, a high-performance liquid chromatography (HPLC) system is coupled to the mass spectrometer.
LC-MS (ESI) Protocol (Example):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI positive mode).
-
Analyze the isotopic pattern, which will be characteristic for a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample holder (e.g., KBr press or ATR accessory).
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer a portion of the powder to a pellet-forming die.
-
Press the die under high pressure (several tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.
Data Analysis:
-
Identify characteristic absorption bands corresponding to functional groups (e.g., C-H, C=N, C-Cl).
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide has summarized the available spectroscopic information for this compound. While a complete experimental dataset is not publicly accessible, the provided mass spectrometry data and comparative analysis with structural analogs offer a solid foundation for researchers. The detailed experimental protocols serve as a practical guide for the in-house characterization of this and similar heterocyclic compounds. Further studies are encouraged to populate the public domain with a complete spectroscopic profile of this important chemical entity.
References
An In-depth Technical Guide to 1H and 13C NMR Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of pyrazolo[3,4-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds are known to exhibit a range of biological activities, including as inhibitors of kinases such as EGFR and CDK2, making detailed structural elucidation crucial for understanding their mechanism of action and for the development of new therapeutic agents.[1][2][3][4][5]
Core Principles of NMR Analysis for Pyrazolo[3,4-d]pyrimidines
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, including pyrazolo[3,4-d]pyrimidine derivatives. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to deduce the precise arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The chemical shifts of protons in the pyrazolo[3,4-d]pyrimidine core are influenced by the electronic environment, including the presence of electron-withdrawing or electron-donating substituents. The protons on the pyrazole and pyrimidine rings typically appear in the aromatic region of the spectrum. Coupling between adjacent protons provides valuable information about the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic and can be used to confirm the overall structure. Quaternary carbons, which do not have attached protons, are also readily identified.
Experimental Protocols
A standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following section outlines a typical procedure for the ¹H and ¹³C NMR analysis of pyrazolo[3,4-d]pyrimidine derivatives.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a commonly used solvent for pyrazolo[3,4-d]pyrimidine derivatives due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[1][6][7] Other deuterated solvents such as chloroform (CDCl₃) or acetone-d₆ may also be used depending on the solubility of the specific derivative.[1]
-
Sample Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a reference.[1]
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.[1][8]
-
¹H NMR Parameters:
-
Spectral Width: A spectral width of approximately 4000 Hz is typically used.[1]
-
Pulse Width: A 45° pulse width is common.[1]
-
Acquisition Time: An acquisition time of around 2.8 seconds is generally sufficient.[1]
-
Number of Scans: The number of scans will vary depending on the sample concentration, but 16 to 64 scans are often adequate.
-
-
¹³C NMR Parameters:
-
Spectral Width: A wider spectral width of about 18850 Hz is necessary for ¹³C NMR.[1]
-
Pulse Width: A 45° pulse width is typically employed.[1]
-
Acquisition Time: An acquisition time of approximately 1.8 seconds is common.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used to ensure proper relaxation of the carbon nuclei.[1]
-
Decoupling: Proton decoupling is used to simplify the spectrum by removing C-H coupling.
-
-
Two-Dimensional (2D) NMR: For complex structures, 2D NMR experiments such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals.[1] HMQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons that are two or three bonds apart.
Data Presentation: NMR Spectral Data of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
The following tables summarize the ¹H and ¹³C NMR data for a selection of pyrazolo[3,4-d]pyrimidine derivatives, providing a reference for researchers in the field.
Table 1: ¹H NMR Data (in DMSO-d₆)
| Compound | H-3 | H-6 | Phenyl/Aryl Protons | Other Protons | Ref |
| P1 | 8.13 (s, 1H) | - | 8.03-8.01 (m, 2H), 7.54-7.50 (m, 2H), 7.37-7.33 (m, 1H) | 12.34 (s, 1H, NH), 2.52 (s, 3H, CH₃) | [6] |
| P2 | 8.40 (s, 1H) | - | 8.02-7.99 (m, 2H), 7.54-7.50 (m, 2H), 7.37-7.33 (m, 1H) | 3.47 (s, 3H, N-CH₃), 2.52 (s, 3H, CH₃) | [6] |
| P3 | 8.54 (s, 1H) | - | 8.02-7.99 (m, 2H), 7.54 (m, 2H), 7.39 (m, 1H) | 4.82 (d, J=2.5 Hz, 2H, CH₂), 3.43 (t, J=2.5 Hz, 1H, C≡CH), 2.55 (s, 3H, CH₃) | [6] |
| P4 | 8.43 (s, 1H) | - | 8.12-8.03 (m, 4H), 7.75-7.73 (m, 1H), 7.65-7.53 (m, 4H), 7.42-7.35 (m, 1H) | 5.64 (s, 2H, N-CH₂), 2.53 (s, 3H, CH₃) | [6] |
| 7a | 8.64 (s, 1H) | 8.35 (s, 1H) | 8.26-8.19 (m, 2H), 7.76 (dd, J=20.5, 6.8 Hz, 3H), 7.56-7.48 (m, 2H), 7.35 (t, J=7.7 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H), 6.95 (t, J=7.3 Hz, 1H) | 3.68-3.57 (m, 2H, CH₂), 1.26 (t, J=7.1 Hz, 3H, CH₃) | [9] |
Table 2: ¹³C NMR Data (in DMSO-d₆)
| Compound | C-3 | C-3a | C-4 | C-6 | C-7a | Phenyl/Aryl Carbons | Other Carbons | Ref |
| P1 | 145.93 | 105.74 | 157.99 | 148.88 | 152.24 | 138.29, 129.11, 126.62, 121.36 | 13.37 (CH₃) | [6] |
| P2 | 145.86 | 104.94 | 157.60 | 151.90 | 151.70 | 138.27, 129.24, 126.66, 121.20 | 33.15 (N-CH₃), 13.41 (CH₃) | [6] |
| P3 | 146.10 | 104.84 | 156.31 | 151.44 | 150.71 | 138.02, 129.21, 126.87, 121.47 | 78.65 (C≡CH), 75.75 (C≡CH), 34.63 (CH₂), 13.34 (CH₃) | [6] |
| P4 | 146.07 | 104.85 | 156.91 | 151.84 | 151.71 | 138.12, 134.27, 129.23, 129.07, 128.10, 126.82, 121.44 | 192.84 (C=O), 51.48 (N-CH₂), 13.32 (CH₃) | [6] |
| 7a | 157.13 | 93.51 | 156.56 | 153.52 | 144.58 | 142.39, 139.64, 129.47(2C), 129.29(2C), 125.27, 121.10, 120.25(2C), 117.91(2C) | 35.73 (CH₂), 15.09 (CH₃) | [9] |
Visualization of Key Concepts
Diagrams are powerful tools for visualizing complex information. The following sections provide Graphviz diagrams to illustrate key aspects of the analysis of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Workflow for NMR Analysis
This diagram outlines the typical workflow for the NMR analysis of a synthesized pyrazolo[3,4-d]pyrimidine derivative.
Caption: Experimental workflow for NMR analysis.
Logical Relationship for Structure Elucidation
This diagram illustrates the logical process of using different NMR data points to arrive at the final structure of a pyrazolo[3,4-d]pyrimidine derivative.
Caption: Logic for structure elucidation.
EGFR Signaling Pathway Inhibition
Many pyrazolo[3,4-d]pyrimidine derivatives are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This diagram shows a simplified representation of the EGFR signaling pathway and the point of inhibition by these compounds.
Caption: EGFR pathway inhibition.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
The Biological Activity of Substituted Pyrazolo[3,4-d]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant and diverse biological activities. As a bioisostere of adenine, this scaffold can effectively mimic ATP, enabling it to interact with the ATP-binding sites of numerous enzymes, particularly kinases. This unique characteristic has led to the development of a plethora of substituted pyrazolo[3,4-d]pyrimidine derivatives with potent anticancer, antiviral, and other therapeutic properties. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their mechanisms of action, quantitative structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Activity
Substituted pyrazolo[3,4-d]pyrimidines have emerged as a prominent class of anticancer agents, primarily due to their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and survival.[1][2]
Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors of several key oncogenic kinases.[1][2]
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation and survival. Mutations or overexpression of EGFR are common in various cancers. Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent EGFR inhibitors.[3][4]
Data Presentation: EGFR Inhibitory Activity
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | 1H-pyrazolo[3,4-d]pyrimidine with aniline moiety at C4 | EGFRWT | 0.016 | A549 | 8.21 | [4] |
| EGFRT790M | 0.236 | HCT-116 | 19.56 | [4] | ||
| 5i | N-phenylpyrazolo[3,4-d]pyrimidine | EGFRWT | - | - | - | [3] |
| EGFRT790M | - | - | - | [3] | ||
| 9e | N-phenylpyrazolo[3,4-d]pyrimidine | EGFRWT | - | - | - | [3] |
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a well-established anti-cancer strategy.
Data Presentation: VEGFR Inhibitory Activity
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 5i | N-phenylpyrazolo[3,4-d]pyrimidine | VEGFR-2 | - | [3] |
| 9e | N-phenylpyrazolo[3,4-d]pyrimidine | VEGFR-2 | - | [3] |
Signaling Pathway: VEGFR Inhibition
Caption: VEGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
CDK2, in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle. Inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[5]
Data Presentation: CDK2 Inhibitory Activity
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 33a | 1,4,6-trisubstituted with 3-fluoroaniline at C-4 | CDK2 | Comparable to olomoucine and roscovitine | [5] |
| 33b | 1,4,6-trisubstituted with 3-fluoroaniline at C-4 | CDK2 | Comparable to olomoucine and roscovitine | [5] |
Signaling Pathway: CDK2 and Cell Cycle Progression
Caption: Role of CDK2 in cell cycle progression and its inhibition.
PLK4 is a master regulator of centriole duplication. Aberrant PLK4 activity can lead to centrosome amplification, a common feature of cancer cells that contributes to genomic instability. PLK4 inhibitors are being investigated as a targeted therapy, particularly for cancers with specific genetic amplifications like TRIM37.[6]
Data Presentation: PLK4 Inhibitory Activity
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 24j | Pyrazolo[3,4-d]pyrimidine derivative | PLK4 | 0.2 | MCF-7 | 0.36 | [6] |
| BT474 | 1.35 | [6] | ||||
| MDA-MB-231 | 2.88 | [6] |
Signaling Pathway: PLK4 and Centriole Duplication
Caption: PLK4's role in centriole duplication and its therapeutic targeting.
PKD family kinases are involved in various cellular processes, including proliferation, migration, and angiogenesis. Their inhibition presents a promising avenue for cancer therapy.[7]
Data Presentation: PKD Inhibitory Activity
| Compound ID | Substitution Pattern | Target | IC50 (nM) | Reference |
| 3-IN-PP1 | Pyrazolo[3,4-d]pyrimidine based | PKD | 94-108 | [7] |
| 17m | Pyrazolo[3,4-d]pyrimidine based | PKD | 17-35 | [7] |
Signaling Pathway: PKD Activation and Downstream Effects
Caption: The activation cascade of PKD and its inhibition by pyrazolo[3,4-d]pyrimidines.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a co-factor essential for the synthesis of nucleotides and some amino acids. DHFR inhibition disrupts DNA synthesis and repair, leading to cancer cell death. Pyrazolo[3,4-d]pyrimidines have been designed as DHFR inhibitors, acting as antifolates.
Data Presentation: DHFR Inhibitory Activity
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 7e | Pyrazolo[3,4-d]pyrimidine with 4-aminobenzoyl and glutamic acid moieties | DHFR | 1.83 | [8] |
Signaling Pathway: DHFR in Folate Metabolism
Caption: The role of DHFR in folate metabolism and its inhibition.
Antiviral Activity
Certain pyrazolo[3,4-d]pyrimidine nucleoside analogs have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses.[9][10]
Data Presentation: Antiviral Activity
| Compound ID | Virus | 50% Inhibition (µM) | Reference |
| N10169 | Adenovirus | 1-10 | [9][10] |
| Vaccinia virus | 1-10 | [9][10] | |
| Influenza B virus | 1-10 | [9][10] | |
| Paramyxoviruses | 1-10 | [9][10] | |
| Picornaviruses | 1-10 | [9][10] | |
| Reoviruses | 1-10 | [9][10] |
The antiviral mechanism of compounds like N10169 involves the inhibition of cellular orotidylate decarboxylase after being phosphorylated by adenosine kinase, which disrupts viral replication.[9][10]
Experimental Protocols
General Workflow for Synthesis and Screening of Pyrazolo[3,4-d]pyrimidine Derivatives
The discovery and development of novel pyrazolo[3,4-d]pyrimidine-based therapeutic agents typically follow a structured workflow.
Experimental Workflow: Drug Discovery and Development
Caption: General workflow for the discovery and development of pyrazolo[3,4-d]pyrimidine-based drugs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates with acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Methodology (General Principles):
-
Reagent Preparation: Prepare solutions of the kinase, a specific substrate (often a peptide), ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase and the inhibitor and pre-incubate. Initiate the reaction by adding the substrate and ATP. Allow the reaction to proceed for a set time at a controlled temperature.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done through various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: These assays often measure the amount of ADP produced or the remaining ATP. For example, in the ADP-Glo™ Kinase Assay, the generated ADP is converted to ATP, which then drives a luciferase-based reaction to produce light.
-
-
Data Analysis: The signal is inversely proportional to the kinase activity in ATP depletion assays or directly proportional in ADP detection assays. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
Substituted pyrazolo[3,4-d]pyrimidines represent a highly versatile and pharmacologically significant scaffold. Their ability to effectively target a wide range of enzymes, particularly protein kinases, has established them as a cornerstone in the development of novel anticancer therapies. Furthermore, their demonstrated antiviral potential highlights the broad therapeutic applicability of this compound class. The continued exploration of structure-activity relationships, coupled with advanced screening methodologies, promises to yield even more potent and selective pyrazolo[3,4-d]pyrimidine-based drugs for the treatment of various human diseases. This guide provides a foundational understanding of the biological activities and experimental evaluation of these promising compounds, intended to aid researchers in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro kinase assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as a Purine Bioisostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its close structural resemblance to endogenous purines. This bioisosteric relationship allows compounds based on this core to effectively interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases. Among the numerous derivatives, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out as a crucial and versatile intermediate. The two chlorine atoms at the 4- and 6-positions provide reactive handles for the strategic introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery programs. This technical guide provides an in-depth overview of the synthesis, biological significance, and application of the this compound core, with a focus on its role in the development of kinase inhibitors for therapeutic intervention.
Introduction: The Power of Bioisosterism
Bioisosterism, the strategy of substituting one chemical group with another that retains similar physicochemical properties and biological activity, is a cornerstone of modern drug design. The pyrazolo[3,4-d]pyrimidine nucleus is a classic bioisostere of the purine ring system found in essential biomolecules like adenine and guanine.[1] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors for enzymes that process purine-containing substrates, most notably the vast family of protein kinases that utilize ATP.
The this compound core is a key building block in the synthesis of a multitude of biologically active compounds.[2] Its strategic dichlorination allows for selective nucleophilic substitution reactions, paving the way for the creation of libraries of compounds with diverse functionalities and tailored biological activities.
Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that can be achieved through various reported methods. A common approach involves the cyclization of a pyrazole precursor followed by chlorination.
Experimental Protocol: Synthesis of this compound
A rational and efficient two-step synthesis starts from the commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[3]
Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Dry HCl gas is passed through a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL) at 15–18 °C for 10 hours.[3]
-
The volatile components are removed by evaporation under reduced pressure.[3]
-
Water (300 mL) is added to the residue, and the mixture is alkalized with aqueous ammonia to a pH of 7.[3]
-
The resulting precipitate is filtered, washed with water, and dried in the air to yield 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[3]
Step 2: Synthesis of this compound
-
A mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol), phosphorus oxychloride (POCl3, 0.2 mol), and diisopropylethylamine (0.3 mol) in toluene (400 mL) is refluxed for 18 hours.[3]
-
The reaction mixture is then carefully poured into ice water (500 mL).[3]
-
The resulting mixture is worked up to isolate the final product, this compound.
Applications in Kinase Inhibitor Development
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized in the development of inhibitors for a variety of protein kinases implicated in cancer and other diseases. The this compound intermediate serves as a versatile starting point for the synthesis of these inhibitors.
Targeting Key Signaling Pathways
Derivatives of this compound have been shown to inhibit several crucial signaling pathways involved in cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in the development and progression of many cancers.[4] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.
Src and Abl Kinase Signaling: Src and Abl are non-receptor tyrosine kinases that are critical in cell growth, differentiation, and migration.[5] Their aberrant activity is linked to various cancers, including chronic myeloid leukemia (CML).
CDK Signaling and Cell Cycle Control: Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[6] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.
Quantitative Biological Data
The versatility of the this compound core has led to the development of numerous derivatives with potent biological activities. The following table summarizes the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | GI50/IC50 (µM) | Reference |
| PP1 | Src family | 170 (Src) | - | - | [7] |
| PP2 | Src family | 4 (Lck) | - | - | [7] |
| VIIa | Not specified | - | 57 different cell lines | 0.326 - 4.31 | [8] |
| Compound 14 | CDK2/cyclin A2 | 57 | HCT-116, MCF-7, HepG-2 | 0.006, 0.045, 0.048 | [9] |
| Compound 15 | CDK2/cyclin A2 | 119 | HCT-116, MCF-7, HepG-2 | 0.007, 0.046, 0.048 | [9] |
| Compound 51 | BRK/PTK6 | Low nM range | TNBC cell lines | - | [6] |
Experimental Workflows and Protocols
The development of potent and selective kinase inhibitors from the this compound core involves a systematic workflow encompassing chemical synthesis and biological evaluation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagents and Materials: Target kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the data to a dose-response curve.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of bioisosterism in drug discovery. Its utility as a versatile intermediate has enabled the development of a multitude of potent and selective kinase inhibitors with significant therapeutic potential. The continued exploration of the chemical space around this privileged core, guided by structure-activity relationship studies and a deeper understanding of the target biology, promises to yield next-generation therapeutics for cancer and other debilitating diseases. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a substituted pyrazolopyrimidine, a class of compounds known for its diverse biological activities. The physicochemical properties of this molecule, particularly its solubility in various solvent systems, are fundamental parameters that govern its behavior in both chemical and biological environments. Poor solubility can be a major hurdle in drug development, leading to challenges in formulation, administration, and ultimately, clinical effectiveness. This guide addresses the critical need for a standardized approach to determining the solubility of this compound.
Quantitative Solubility Data
A thorough review of scientific databases and literature has revealed a lack of specific quantitative data on the solubility of this compound in common organic solvents. While some sources mention its use in reactions involving solvents like ethyl acetate and petroleum ether for purification, precise solubility values (e.g., in mg/mL or mol/L) at various temperatures are not provided. The absence of this data highlights the necessity for empirical determination using standardized protocols.
Table 1: Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
| Data Not Available | - | - | - | - |
| Future experimental data to be populated here |
Experimental Protocols for Solubility Determination
To address the gap in available data, this section provides detailed methodologies for determining the kinetic and thermodynamic solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a critical parameter for understanding its intrinsic solubility. The shake-flask method is the gold standard for this determination.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard calibration curve using known concentrations of this compound to accurately quantify the solubility.
Kinetic Solubility (High-Throughput Screening Method)
Kinetic solubility is often measured in early drug discovery to assess the dissolution rate of a compound from a solid form (typically a DMSO stock solution) into an aqueous or organic medium. This method is faster and requires less compound than the thermodynamic approach.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Solvent Addition: Add the desired organic solvent to each well to achieve the final target concentration.
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity or light scattering of the solution in each well using a nephelometer or a plate reader capable of absorbance measurements. An increase in turbidity indicates precipitation and that the kinetic solubility limit has been exceeded.
-
Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitation is observed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for its empirical determination. The detailed protocols for both thermodynamic and kinetic solubility assays offer researchers the tools to generate reliable and reproducible data. Accurate solubility assessment is an indispensable step in the preclinical development of any potential drug candidate, and the methodologies described herein are fundamental to advancing the research and development of novel therapeutics based on the pyrazolopyrimidine scaffold. It is recommended that researchers undertaking studies with this compound perform these solubility assessments to inform their experimental design and formulation strategies.
X-ray Crystal Structure of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of derivatives of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a core scaffold of significant interest in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine ring system is a well-established pharmacophore, with derivatives showing promise as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Src/Abl kinases.[1] Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of more potent and selective therapeutic agents.
This document summarizes the crystallographic data for a key derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it visualizes the pertinent EGFR and Src-Abl signaling pathways, highlighting the mechanism of action for this class of inhibitors.
Crystallographic Data
An X-ray diffraction study of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a derivative of the core compound, has been reported, and its crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2116243.[2] While a crystal structure for the parent compound, this compound, is not publicly available, the analysis of this derivative provides crucial insights into the geometry and conformation of the pyrazolo[3,4-d]pyrimidine core.
Table 1: Crystal Data and Structure Refinement for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
| Parameter | Value |
| Empirical formula | C₈H₁₀ClN₅ |
| Formula weight | 211.65 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.3234(3) Å, α = 90° |
| b = 12.0345(4) Å, β = 108.789(3)° | |
| c = 8.6434(3) Å, γ = 90° | |
| Volume | 1016.34(6) ų |
| Z | 4 |
| Density (calculated) | 1.383 Mg/m³ |
| Absorption coefficient | 3.019 mm⁻¹ |
| F(000) | 440 |
Table 2: Selected Bond Lengths for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
| Bond | Length (Å) |
| Cl(1)-C(8) | 1.785(3) |
| N(1)-C(3A) | 1.378(3) |
| N(1)-N(2) | 1.366(3) |
| N(1)-C(1) | 1.464(4) |
| N(2)-C(3) | 1.318(4) |
| C(3)-C(3A) | 1.401(4) |
| C(3A)-C(7A) | 1.402(4) |
| C(4)-N(5) | 1.348(4) |
| C(4)-C(7A) | 1.382(4) |
| N(5)-C(6) | 1.320(4) |
| C(6)-C(7) | 1.411(4) |
| C(6)-C(8) | 1.503(4) |
| C(7)-N(7) | 1.348(4) |
| C(7)-C(7A) | 1.403(4) |
| N(7)-C(9) | 1.458(4) |
Table 3: Selected Bond Angles for 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
| Angle | Degrees (°) |
| C(3A)-N(1)-N(2) | 112.5(2) |
| C(3A)-N(1)-C(1) | 129.2(2) |
| N(2)-N(1)-C(1) | 118.2(2) |
| C(3)-N(2)-N(1) | 105.1(2) |
| N(2)-C(3)-C(3A) | 111.9(2) |
| C(7A)-C(3A)-C(3) | 105.7(2) |
| N(5)-C(4)-C(7A) | 122.9(3) |
| C(4)-N(5)-C(6) | 114.4(2) |
| N(5)-C(6)-C(7) | 125.7(3) |
| N(5)-C(6)-C(8) | 116.5(3) |
| C(7)-C(6)-C(8) | 117.8(3) |
| N(7)-C(7)-C(6) | 122.3(3) |
| N(7)-C(7)-C(7A) | 118.3(3) |
| C(6)-C(7)-C(7A) | 119.4(3) |
| C(4)-C(7A)-C(3A) | 113.8(2) |
| C(4)-C(7A)-C(7) | 119.0(3) |
| C(3A)-C(7A)-C(7) | 127.2(3) |
| Cl(1)-C(8)-C(6) | 112.0(2) |
Experimental Protocols
Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
The synthesis of the precursor compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is achieved through a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[2][3]
Step 1: Synthesis of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
A solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL) is prepared.
-
HCl gas is passed through the solution at a temperature of 15–18 °C for 10 hours.
-
The volatile components are removed by evaporation.
-
Water (300 mL) is added to the residue, and the mixture is neutralized to pH 7 with aqueous ammonia.
-
The resulting precipitate is filtered, washed with water, and dried to yield the product.
Step 2: Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
A mixture of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (0.1 mol), POCl₃ (0.2 mol), and diethylisopropylamine (0.3 mol) is refluxed in toluene (400 mL) for 18 hours.
-
The reaction mixture is then poured into ice water (500 mL).
-
The organic phase is separated, washed with a saturated solution of NaHCO₃ and brine, and then passed through a layer of Al₂O₃ on a filter.
-
The solvent is removed to yield the final product.
Synthesis and Crystallization of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[4]
-
To a solution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol) in THF (30 mL) at 10–15 °C, methylamine (40%, 0.02 mol) is added.
-
The reaction mixture is stirred for 5 hours at 20 °C.
-
The solvent is distilled off.
-
Water (20 mL) is added to the residue, and the mixture is stirred for 15 minutes.
-
The formed precipitate is filtered off and crystallized from an alcohol/water (1:1) mixture to yield white solid crystals suitable for X-ray diffraction.
X-ray Diffraction Analysis
The determination of the three-dimensional structure of small molecules is achieved through single-crystal X-ray diffraction.[4]
-
Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, which diffracts the beam into a unique pattern. A detector records the intensities and positions of the diffracted X-ray spots. Data is typically collected over a range of crystal orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to improve the accuracy of atomic positions, and thermal parameters.
Signaling Pathways
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The following diagrams illustrate the EGFR and Src-Abl signaling pathways, which are prominent targets for this class of compounds.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals that regulate cell proliferation, survival, and differentiation.[5] Aberrant EGFR signaling is a key driver in many cancers. Pyrazolo[3,4-d]pyrimidine derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.
References
An In-depth Technical Guide on the Thermal Stability of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. Its thermal stability is a critical parameter for safe handling, storage, and processing in drug development and manufacturing. This technical guide provides a comprehensive overview of the thermal properties of this compound, outlines standard experimental protocols for thermal analysis, and discusses its relevance in the context of targeted cancer therapy signaling pathways. While specific experimental thermal decomposition data for this compound is not publicly available, this guide establishes a framework for its evaluation based on established methodologies for similar heterocyclic compounds.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds targeting protein kinases.[1] These kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase, are often dysregulated in various cancers.[1][2][3] Consequently, inhibitors based on the pyrazolo[3,4-d]pyrimidine core are of significant interest in the development of targeted cancer therapies.[1][2][3]
This compound is a crucial building block for the synthesis of these inhibitors. The dichloro substitutions at the 4 and 6 positions provide reactive sites for the introduction of various functional groups, enabling the generation of diverse chemical libraries for drug discovery.
Understanding the thermal stability of this intermediate is paramount for several reasons:
-
Safety: To prevent uncontrolled exothermic decomposition during synthesis, purification, and storage.
-
Process Optimization: To define safe operating temperature ranges for chemical reactions and drying processes.
-
Storage and Shelf-life: To establish appropriate storage conditions to ensure the compound's integrity over time.
-
Regulatory Compliance: To provide essential data for regulatory submissions in drug development.
This guide will detail the standard analytical techniques used to assess thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the potential signaling pathways where derivatives of this compound may act.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄Cl₂N₄ |
| Molecular Weight | 203.03 g/mol |
| CAS Number | 98141-42-5 |
| Appearance | White solid (based on synthesis reports) |
| Melting Point (°C) | Data not available |
| Decomposition Temp (°C) | Data not available |
Note: Specific experimental data for melting point and decomposition temperature are not available in the reviewed literature. Thermal analysis as described in Section 3 is required to determine these values.
Thermal Stability Analysis
The thermal stability of a compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] These techniques provide complementary information about mass loss and heat flow as a function of temperature.
Data Presentation
While specific experimental data for this compound is unavailable, Table 2 presents a template for how such data would be structured for clear comparison. This table can be populated upon experimental investigation. For context, heterocyclic compounds of similar complexity often exhibit decomposition onsets above 200 °C.[6]
Table 2: Thermal Analysis Data for this compound (Template for Experimental Data)
| Analysis Type | Parameter | Value (Unit) | Observations |
| TGA | Onset of Decomposition (Tonset) | °C | Temperature at which mass loss begins. |
| Temperature of Max. Decomposition Rate | °C | Corresponds to the peak of the DTG curve. | |
| Residual Mass at 600 °C | % | Indicates the amount of non-volatile residue. | |
| DSC | Melting Point (Tm) | °C | Endothermic peak corresponding to melting. |
| Enthalpy of Fusion (ΔHf) | J/g | Heat absorbed during melting. | |
| Decomposition Event(s) | °C | Exothermic or endothermic peaks. |
Experimental Protocols
The following are detailed, generalized methodologies for performing TGA and DSC analysis on a compound like this compound.
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.[7]
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.
-
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as polymorphic transitions or exothermic decomposition.[5][8]
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting or solid-solid transitions. The peak maximum of the melting endotherm is taken as the melting point (Tm).
-
Identify exothermic peaks, which may indicate crystallization or decomposition.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf).
-
Mandatory Visualizations
Experimental Workflow
The logical flow of operations for assessing the thermal stability of this compound can be visualized as follows:
Relevant Signaling Pathway
Derivatives of pyrazolo[3,4-d]pyrimidine are well-documented as inhibitors of protein kinases involved in cancer progression.[1] One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR).[9][10] The diagram below illustrates a simplified EGFR signaling pathway, which is a common target for drugs derived from the core structure of interest.
Conclusion
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. improvedpharma.com [improvedpharma.com]
- 5. quercus.be [quercus.be]
- 6. mdpi.com [mdpi.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. news-medical.net [news-medical.net]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
The Regioselective Reactivity of Chlorine Atoms in 4,6-Dichloropyrazolo[3,4-d]pyrimidine: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Reactivity of 4,6-Dichloropyrazolo[3,4-d]pyrimidine for Researchers, Scientists, and Drug Development Professionals.
The 4,6-dichloropyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active molecules. Its derivatives have shown significant promise as inhibitors of various protein kinases, dihydrofolate reductase (DHFR), and other key enzymes implicated in cancer and other diseases. The synthetic versatility of this core stems from the differential reactivity of its two chlorine atoms at the C4 and C6 positions of the pyrimidine ring. This guide provides a comprehensive analysis of the factors governing this regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by experimental protocols, quantitative data, and theoretical insights.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrazolo[3,4-d]pyrimidine ring system is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. In the case of 4,6-dichloropyrazolo[3,4-d]pyrimidine, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C6 position. This preferential reactivity is a cornerstone of the synthetic strategies employing this scaffold.
Electronic and Steric Influences
The enhanced reactivity of the C4 position can be attributed to a combination of electronic and steric factors. The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density at the C4 and C6 positions and making them electrophilic. Computational studies on analogous dichlorinated N-heterocycles suggest that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C6 position. This indicates that the C4 position is the more electrophilic site and, therefore, the preferred site for nucleophilic attack.
Furthermore, the C6 position is situated between the pyrazole and pyrimidine rings, which can lead to greater steric hindrance for an incoming nucleophile compared to the more accessible C4 position.
Kinetic vs. Thermodynamic Control
The selective substitution at the C4 position is generally considered to be under kinetic control. The transition state for the formation of the Meisenheimer intermediate at the C4 position is lower in energy than that for the attack at the C6 position, leading to a faster reaction rate. In most reported cases, the reactions are run under conditions that favor the kinetically controlled product, and the C4-substituted isomer is the major or exclusive product isolated.
Quantitative Data on Selective Substitution Reactions
The preferential reactivity of the C4 chlorine atom is well-documented in the literature, with numerous examples of high-yielding selective monosubstitution reactions.
Table 1: Selective Amination at the C4 Position of 4,6-Dichloropyrazolo[3,4-d]pyrimidine Derivatives
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Isopropanol, reflux | 4-Anilino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | High | [1] |
| Substituted Anilines | Isopropanol, reflux | 4-(Substituted anilino)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | 60-85 | [1] |
| Piperazine | Isopropanol, reflux | 4-(Piperazin-1-yl)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 70 | [2] |
| Various Amines | Et3N, EtOH, -20 °C | 4-Amino-6-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidines | 83-94 | [3] |
Table 2: Sequential Disubstitution of 4,6-Dichloropyrazolo[3,4-d]pyrimidine
| First Nucleophile (at C4) | Second Nucleophile (at C6) | Reaction Conditions | Final Product | Overall Yield (%) | Reference |
| 4-Aminobenzoic acid | Various Amino Acids | See Experimental Protocol 2.2 | 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoyl-amino acids | Moderate to Good | [1] |
| Anhydrous Piperazine | Various Amines | See Experimental Protocol 2.1 | 4,6-Disubstituted pyrazolo[3,4-d]pyrimidines | 62-80 | [2] |
Experimental Protocols
Synthesis of the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Core
The parent 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine can be synthesized from 5-amino-1H-pyrazole-4-carboxamide.
Protocol:
-
Cyclization: A mixture of 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents) is heated at 190 °C for 2 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and a 10% KOH solution is added. The solution is then acidified with dilute hydrochloric acid to pH 4-5. The resulting precipitate is collected by filtration, washed with ice-water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[4]
-
Chlorination: The 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) is added to phosphorus oxychloride (POCl₃, excess) and heated to reflux at 110 °C for 4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice with stirring. The resulting precipitate is filtered, washed with cold water, and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[4]
Selective Monosubstitution at the C4 Position with an Amine
This protocol describes the synthesis of a 4-amino-6-chloro-pyrazolo[3,4-d]pyrimidine derivative.
Protocol:
-
To a solution of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in isopropanol, add the desired amine (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried to yield the 4-amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative.[1]
Sequential Disubstitution: Synthesis of a 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidine
This protocol illustrates the stepwise replacement of both chlorine atoms.
Protocol:
-
C4-Substitution: Synthesize the 4-amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate as described in Protocol 3.2.
-
C6-Substitution: To a solution of the 4-amino-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate (1 equivalent) in a suitable solvent such as DMF, add the second nucleophile (e.g., a different amine, 1.2 equivalents) and a base such as K₂CO₃ (2 equivalents).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.
-
After completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final 4,6-disubstituted pyrazolo[3,4-d]pyrimidine.[2]
Mandatory Visualizations
Logical Workflow for Regioselective Substitution
Experimental Workflow for Sequential Substitution
Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Derivatives
Conclusion
The 4,6-dichloropyrazolo[3,4-d]pyrimidine core is a versatile and valuable starting material in drug discovery, largely due to the predictable and highly regioselective reactivity of its chlorine atoms. The C4 position is the kinetically favored site for nucleophilic aromatic substitution, allowing for the reliable synthesis of monosubstituted intermediates. This inherent reactivity enables a modular approach to the synthesis of diverse libraries of compounds for screening against various biological targets. A thorough understanding of the principles governing this selectivity is essential for the rational design of synthetic routes to novel and potent therapeutic agents. The provided experimental protocols and workflows serve as a practical guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clausiuspress.com [clausiuspress.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, this reaction is instrumental in the synthesis of complex molecules, particularly in the derivatization of heterocyclic scaffolds. The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including inhibitors of kinases such as BRK/PTK6. The targeted derivatization of this core at specific positions through Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR).
This document provides a detailed protocol for the Suzuki coupling of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with various boronic acids. Due to the differential reactivity of the two chlorine atoms, selective mono- and di-substitution can be achieved, providing a versatile platform for library synthesis.
Reaction Principle
The Suzuki coupling reaction involves a palladium catalyst in a cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.[1][2] For dihalogenated pyrimidines, the regioselectivity of the coupling is a key consideration. In 2,4- and 4,6-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards the oxidative addition of the palladium catalyst than the chlorine at the C2 or C6 positions.[3][4] This preferential reactivity allows for selective mono-arylation at the C4-position under controlled conditions. Subsequent coupling at the C6-position can be achieved, often under more forcing conditions or in a one-pot sequential manner.[3][4]
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is depicted below. This process includes reaction setup, execution under inert atmosphere, and product workup and purification.
Caption: General workflow for the Suzuki coupling reaction.
Optimized Reaction Conditions
The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, and solvent. Below are tables summarizing various conditions reported for analogous dichloropyrimidine systems, which serve as a strong starting point for optimization.
Table 1: Catalyst and Base Combinations
| Catalyst (mol%) | Ligand (mol%) | Base | Typical Substrates | Reference |
| Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃, K₃PO₄ | Dichloropyrimidines | [3][5][6] |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₃PO₄ | Dichloropyrimidines | [7] |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃, Cs₂CO₃ | Dichloroheteroarenes | |
| Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄, KF | Aryl chlorides | [8] |
Table 2: Solvent and Temperature Profiles
| Solvent System | Temperature (°C) | Heating Method | Notes | Reference |
| 1,4-Dioxane / H₂O | 80 - 110 | Conventional | Common for a wide range of substrates.[6] | |
| Toluene / EtOH / H₂O | 55 - 90 | Conventional | Effective for one-pot sequential couplings.[3] | |
| DMF / H₂O | 90 | Conventional | Used for pyrazolo[3,4-d]pyrimidine derivatives.[9] | |
| 1,4-Dioxane / H₂O | 100 - 140 | Microwave | Significantly reduces reaction times (e.g., 15 min).[5][10] | |
| Acetonitrile / H₂O | 80 | Conventional |
Detailed Experimental Protocols
Protocol 1: Selective Mono-Arylation at C4 (Conventional Heating)
This protocol is optimized for the selective substitution at the more reactive C4 position.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 2: One-Pot Sequential Di-Arylation
This protocol allows for the introduction of two different aryl groups in a sequential one-pot procedure.
-
First Coupling (C4): Follow steps 1-5 from Protocol 1. After TLC/LC-MS confirms consumption of the starting material, cool the reaction mixture to room temperature.
-
Second Coupling (C6): To the same flask, add the second arylboronic acid (1.2 eq), a stronger base such as potassium phosphate (K₃PO₄, 3.0 eq), and additional Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for an additional 12-24 hours, monitoring for the formation of the di-substituted product.
-
Workup and Purification: Follow steps 6-7 from Protocol 1 to isolate the 4,6-diaryl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol 3: Rapid Mono-Arylation at C4 (Microwave Irradiation)
Microwave-assisted synthesis can dramatically shorten reaction times.[5][10]
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.5 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (2:1 v/v).[10]
-
Microwave Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.[5][10]
-
Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.
Summary of Quantitative Data
The following table provides representative yields for Suzuki couplings on similar dichloropyrimidine scaffolds, which can be expected for this compound under optimized conditions.
Table 3: Representative Yields for Suzuki Coupling on Dichloropyrimidines
| Coupling Position | Boronic Acid Type | Catalyst System | Conditions | Yield Range (%) | Reference |
| C4 (Mono-substitution) | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 75-85 | [5][10] |
| C4 (Mono-substitution) | Electron-rich aryl | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, RT, 3-12 h | 35-45 | [3] |
| C4, C6 (Di-substitution) | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 90 °C, 12 h | 30-50 | [3] |
| C4, C6 (Di-substitution) | Electron-rich aryl | Pd(OAc)₂/PPh₃ / K₃PO₄ | Dioxane, 100 °C | 60-80 | [7] |
Conclusion
The Suzuki coupling of this compound is a robust and versatile method for the synthesis of novel derivatives. By carefully selecting the reaction conditions, researchers can achieve selective mono- or di-substitution with a wide range of boronic acids. The protocols and data presented here provide a comprehensive guide for scientists in the field of medicinal chemistry and drug discovery to facilitate the rapid development of new chemical entities based on the pyrazolo[3,4-d]pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloropyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous compounds with a wide range of biological activities.[1] Its structural resemblance to endogenous purines allows it to interact with various biological targets, particularly protein kinases.[1] Consequently, derivatives of this heterocyclic system are extensively investigated as potential therapeutic agents, including as anticancer, anti-inflammatory, and antiviral agents.
A key intermediate in the synthesis of diverse pyrazolo[3,4-d]pyrimidine libraries is 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups and the modulation of the molecule's physicochemical and pharmacological properties. The regioselectivity of these substitutions can often be controlled by carefully selecting the reaction conditions and the stoichiometry of the nucleophile. Generally, in dichloropyrimidines, the chlorine atoms at the C4 and C6 positions are more reactive towards nucleophiles than a chlorine at the C2 position.
These application notes provide detailed protocols for the mono- and di-substitution of 4,6-dichloropyrazolo[3,4-d]pyrimidine with amine nucleophiles, a common strategy in the development of novel drug candidates.
Reaction Principle
The nucleophilic aromatic substitution on 4,6-dichloropyrazolo[3,4-d]pyrimidine proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring facilitates the attack of a nucleophile at either the C4 or C6 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product. The reaction can proceed further to replace the second chlorine atom, leading to a di-substituted product.
Experimental Protocols
Protocol 1: Mono-amination of 4,6-Dichloropyrazolo[3,4-d]pyrimidine
This protocol describes the general procedure for the selective mono-substitution of 4,6-dichloropyrazolo[3,4-d]pyrimidine with a primary or secondary amine.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Amine nucleophile (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL), add the amine nucleophile (1.0-1.2 mmol).
-
Add a base, such as triethylamine (1.0-1.5 mmol), to the reaction mixture to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the desired 4-amino-6-chloro-pyrazolo[3,4-d]pyrimidine derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Di-amination of 4,6-Dichloropyrazolo[3,4-d]pyrimidine
This protocol outlines the general method for the di-substitution of 4,6-dichloropyrazolo[3,4-d]pyrimidine with an excess of an amine nucleophile.
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Amine nucleophile (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH), Isopropanol (IPA), or N,N-Dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 mmol) in a suitable solvent (10-15 mL).
-
Add an excess of the amine nucleophile (2.5-3.0 mmol) to the solution.
-
Add a base, such as triethylamine (2.5-3.0 mmol), to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material and the mono-substituted intermediate are no longer visible.
-
After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,6-diamino-pyrazolo[3,4-d]pyrimidine derivative.
Data Presentation
The following table summarizes the results of nucleophilic aromatic substitution reactions on 4,6-dichloropyrazolo[3,4-d]pyrimidine with various amine nucleophiles, based on literature data.
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | 4-Anilino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine | IPA, reflux, 16-18 h | Not specified | [2] |
| 2 | 4-Aminobenzoic acid | 4-((6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid | Isopropanol, heat, 16-18 h | Not specified | [2][3] |
| 3 | Hydrazine | 4-Chloro-6-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine | Reflux | Not specified | [4] |
| 4 | Various aliphatic and aromatic amines | Mono-substituted products | EtOH, reflux, 3 h | Not specified | [5] |
Note: The yields and specific reaction conditions can vary depending on the reactivity of the nucleophile and the scale of the reaction. Optimization may be required for specific substrates.
Visualizations
Caption: General workflow for SNAr on 4,6-dichloropyrazolopyrimidine.
Caption: Inhibition of kinase signaling by pyrazolo[3,4-d]pyrimidines.
References
- 1. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Synthesis of Kinase Inhibitors Utilizing the Pyrazolo[3,4-d]pyrimidine Scaffold
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] Its structural similarity to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][3] This has led to the successful development of several clinical candidates and approved drugs, including the BTK inhibitor ibrutinib.[1] This document provides an overview of the synthetic strategies for creating libraries of pyrazolo[3,4-d]pyrimidine derivatives and protocols for their evaluation as kinase inhibitors.
Key Advantages of the Pyrazolo[3,4-d]pyrimidine Scaffold:
-
ATP-Mimetic: The scaffold acts as a bioisostere of adenine, facilitating binding to the kinase hinge region.[1][3]
-
Synthetic Tractability: The core structure can be readily synthesized and functionalized at various positions, allowing for the fine-tuning of potency and selectivity.[4][5]
-
Versatility: Derivatives of this scaffold have been shown to inhibit a diverse range of kinases, including tyrosine kinases (e.g., Src, FLT3, VEGFR2) and serine/threonine kinases (e.g., CDK2, PLK4, PKD).[6][7][8][9][10]
General Synthetic Approach
The synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors typically begins with the construction of a substituted pyrazole ring, which is then annulated to form the fused pyrimidine ring.[4] A common and versatile method involves the reaction of a 5-amino-4-cyanopyrazole with formamide or other reagents to construct the pyrimidine ring.[4] Subsequent modifications, often through nucleophilic aromatic substitution at the C4 and C6 positions, allow for the introduction of various side chains to explore the chemical space and optimize biological activity.
Experimental Protocols
Protocol 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
This protocol describes a general method for the synthesis of a 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, a common starting point for further derivatization.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethyl (ethoxymethylene)cyanoacetate
-
Formamide
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile:
-
Dissolve the substituted hydrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Synthesis of 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
-
To the purified 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1.0 eq), add an excess of formamide.
-
Heat the reaction mixture to 150-180 °C for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the pyrazolo[3,4-d]pyrimidine core.
-
Protocol 2: General Procedure for C4-Amination of the Pyrazolo[3,4-d]pyrimidine Core
This protocol outlines the introduction of various amines at the C4 position of a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.
Materials:
-
1-Substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Desired amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol or isopropanol
-
Dimethylformamide (DMF) (optional, as a co-solvent)
Procedure:
-
Suspend the 1-substituted-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in n-butanol or isopropanol in a sealed vessel.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the suspension.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP; second, convert the generated ADP to ATP and measure the light output using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against various kinases, as reported in the literature.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 3-IN-PP1 | PKD | 94-108 | [6] |
| 17m | PKD | 17-35 | [6] |
| 33a | CDK2 | Comparable to olomoucine | [7] |
| 33b | CDK2 | Comparable to roscovitine | [7] |
| Compound 33 | FLT3 | <10 | [8][11][12] |
| Compound 33 | VEGFR2 | <10 | [8][11][12] |
| SI306 | Src | Low micromolar | [9][13] |
| 24j | PLK4 | 0.2 | [10] |
| 7d | EGFR | 4.44 µM (NCI-H460) | [14] |
| 7d | ErbB2 | - | [14] |
Table 2: Anti-proliferative Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-IN-PP1 | PANC-1 | Potent activity | [6] |
| 32a | Human cancer cell lines | Potent activity | [7] |
| 32b | Human cancer cell lines | Potent activity | [7] |
| Compound 33 | MV4-11 (AML) | High potency | [8][11] |
| 24j | MCF-7 | 0.36 | [10] |
| 24j | BT474 | 1.35 | [10] |
| 24j | MDA-MB-231 | 2.88 | [10] |
| 7d | OVCAR-4 | 1.74 | [14] |
| 7d | ACHN | 5.53 | [14] |
Visualizations
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Caption: Mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Caption: Simplified signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective mono-amination of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine using palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. This versatile method allows for the synthesis of a variety of 4-amino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are valuable intermediates in the development of novel therapeutics, particularly kinase inhibitors.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a key heterocyclic motif in numerous biologically active compounds. The selective functionalization of this core is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The palladium-catalyzed Buchwald-Hartwig amination offers a powerful and general method for the formation of C-N bonds, enabling the coupling of a wide range of amines with the dichloropyrazolo[3,4-d]pyrimidine core under relatively mild conditions.
The starting material, this compound, possesses two reactive chlorine atoms at the C4 and C6 positions. Based on studies of similar dichloropyrimidine systems and related pyrazolo[3,4-d]pyrimidines, the C4 position is generally more reactive towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][2] This inherent regioselectivity allows for the preferential synthesis of mono-aminated products at the C4 position.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds via a catalytic cycle. The cycle is generally understood to involve the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Data Presentation
The following table summarizes typical reaction conditions for the palladium-catalyzed mono-amination of various dichloropyrimidine and related heterocyclic systems. These conditions can be used as a starting point for the optimization of the amination of this compound.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 | Adapted from[3] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 80-90 | Adapted from[4] |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.0) | DMF | 120 | 8 | 75-85 | Adapted from[5] |
| 4 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ (2.5) | Toluene | 100 | 24 | 70-80 | General Protocol |
| 5 | Cyclopropylamine | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 6 | 80-90 | General Protocol |
Yields are estimations based on similar substrates and may vary depending on the specific amine and precise reaction conditions.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Mono-Amination of this compound
This protocol describes a general procedure that can be adapted for various primary and secondary amines. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like G3-XPhos)
-
Phosphine ligand (e.g., XPhos, BINAP, DavePhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₂CO₃, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF, THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium catalyst and the phosphine ligand to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the same vessel, add the base, this compound (1.0 equivalent), and the amine (1.1 - 1.5 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel to achieve a concentration of 0.1-0.2 M with respect to the starting pyrimidine.
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath or microwave reactor. Stir the reaction mixture at the desired temperature (typically 80-120 °C) under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental Workflow for Palladium-Catalyzed Amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the selective synthesis of 4-amino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidines. The protocols and data presented here provide a solid foundation for researchers to successfully apply this methodology in their synthetic endeavors. Careful optimization of reaction parameters will enable the efficient preparation of a diverse library of compounds for further investigation in drug discovery and development.
References
Application Notes and Protocols for the Purification of Pyrazolo[3,4-d]pyrimidine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of pyrazolo[3,4-d]pyrimidine derivatives using column chromatography. These compounds are a significant class of heterocyclic molecules with a wide range of biological activities, making their efficient purification crucial for research and drug development.
Introduction
Pyrazolo[3,4-d]pyrimidines are synthetic heterocyclic compounds that are analogues of purines. They are of great interest in medicinal chemistry due to their diverse pharmacological properties, including their roles as kinase inhibitors and anticancer agents.[1][2][3] The synthesis of these derivatives often results in complex mixtures containing starting materials, reagents, and byproducts. Column chromatography is a fundamental and widely used technique for the isolation and purification of these target compounds. This document outlines the key parameters and a general protocol for successful purification.
Data Presentation: Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving optimal separation. Below is a summary of commonly employed conditions for the column chromatography of pyrazolo[3,4-d]pyrimidine derivatives, compiled from various studies.
| Stationary Phase | Mobile Phase / Eluent System | Derivative Type / Example | Reference |
| Silica Gel | Dichloromethane/Methanol | General pyrimidine derivatives | [4] |
| Silica Gel | Ethyl Acetate/Cyclohexane | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine derivatives | [4] |
| Silica Gel | Ethyl Acetate/Heptane | General pyrazolium-based compounds | [5] |
| Florisil (100-200 mesh) | Diethyl Ether | 4-Chloro-1-[2-chloro-2-(4-halophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidines | [1][6] |
| Deactivated Silica Gel | Mobile phase with triethylamine (0.1-1%) | For acid-sensitive compounds | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of pyrazolo[3,4-d]pyrimidine derivatives using conventional flash column chromatography.
Protocol 1: Standard Silica Gel Column Chromatography
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., ethyl acetate, heptane, dichloromethane, methanol)
-
Crude pyrazolo[3,4-d]pyrimidine derivative
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
2. Procedure:
-
Step 1: Slurry Preparation. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% heptane).
-
Step 2: Column Packing. Carefully pour the slurry into the column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase bed. Drain the excess solvent until it is level with the top of the silica bed.[5]
-
Step 3: Sample Loading. Dissolve the crude pyrazolo[3,4-d]pyrimidine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[5] Carefully apply the sample to the top of the silica bed.
-
Step 4: Elution. Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. For example, in an ethyl acetate/heptane system, incrementally increase the percentage of ethyl acetate.[5]
-
Step 5: Fraction Collection. Collect fractions of a suitable volume in separate tubes.
-
Step 6: Analysis. Monitor the separation by analyzing the collected fractions using TLC.
-
Step 7: Product Isolation. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Dry Loading for Compounds with Low Solubility
For derivatives that are not readily soluble in the mobile phase, a dry loading technique can be employed.
-
Step 1: Adsorption onto Silica. Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Step 2: Column Loading. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Step 3: Elution and Collection. Proceed with elution and fraction collection as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purification of pyrazolo[3,4-d]pyrimidine derivatives by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common issues encountered during the column chromatography of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Troubleshooting Poor Chromatographic Separation.
Conclusion
The purification of pyrazolo[3,4-d]pyrimidine derivatives by column chromatography is a critical step in their synthesis and subsequent biological evaluation. The protocols and data presented in this document provide a comprehensive guide for researchers. Successful purification relies on the careful selection of chromatographic conditions and systematic troubleshooting. For particularly challenging separations, alternative techniques such as preparative HPLC may be considered.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of potential Epidermal Growth Factor Receptor (EGFR) inhibitors starting from the versatile scaffold, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. The methodologies outlined are based on established nucleophilic aromatic substitution reactions and are intended to guide researchers in the development of novel anti-cancer agents.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors due to its structural similarity to the adenine ring of ATP.[3] This allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of kinases like EGFR.[4]
The starting material, this compound, offers two reactive sites for nucleophilic substitution, allowing for the systematic development of a library of compounds with diverse functionalities to explore the structure-activity relationship (SAR) and optimize inhibitory potency against EGFR.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to cellular responses such as proliferation and survival. The pathway is initiated by the binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of the receptor. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
References
Application Notes and Protocols: One-Pot Synthesis of Disubstituted Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to endogenous purines allows them to act as bioisosteres, competitively inhibiting the activity of various enzymes. This has led to the development of pyrazolo[3,4-d]pyrimidine-based drugs for a range of therapeutic applications, including the treatment of gout (Allopurinol) and various cancers through the inhibition of protein kinases.[1] The development of efficient and economical synthetic routes to this scaffold is crucial for the exploration of new and improved therapeutic agents. One-pot, multi-component reactions have emerged as a powerful strategy, offering advantages such as reduced reaction times, simplified purification processes, and overall increased efficiency.[2] This document provides detailed protocols and data for the one-pot synthesis of disubstituted pyrazolo[3,4-d]pyrimidines, focusing on a microwave-assisted three-component reaction.
Synthetic Approaches
The most common and efficient one-pot synthesis of disubstituted pyrazolo[3,4-d]pyrimidines involves a three-component reaction of a 5-aminopyrazole derivative, a one-carbon electrophile (such as an orthoformate), and a primary amine. This method allows for the rapid generation of a diverse library of compounds with various substituents at positions 3 and 5 of the pyrazolo[3,4-d]pyrimidin-4-one core. Microwave irradiation has been shown to significantly accelerate this reaction, leading to high yields in short reaction times.[1][3]
Another documented one-pot approach involves the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with aliphatic acids in the presence of phosphorus oxychloride (POCl3) to yield 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.[4][5]
Data Presentation
The following tables summarize the quantitative data for the one-pot synthesis of various disubstituted pyrazolo[3,4-d]pyrimidines.
Table 1: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones [1]
| Entry | 3-Aryl/Alkylamino Substituent (on pyrazole) | 5-Substituent (from primary amine) | Product | Yield (%) |
| 1 | Phenylamino | Benzyl | 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83 |
| 2 | 4-Chlorophenylamino | Benzyl | 5-Benzyl-3-(4-chlorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 85 |
| 3 | 4-Bromophenylamino | Benzyl | 5-Benzyl-3-(4-bromophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 81 |
| 4 | 4-Fluorophenylamino | 4-Fluorobenzyl | 5-(4-Fluorobenzyl)-3-(4-fluorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 78 |
| 5 | 4-Chlorophenylamino | 4-Fluorobenzyl | 3-(4-Chlorophenylamino)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 80 |
| 6 | 4-Bromophenylamino | 4-Fluorobenzyl | 3-(4-Bromophenylamino)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 76 |
| 7 | Phenylamino | 4-Picolyl | 5-(4-Picolyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 72 |
| 8 | 4-Chlorophenylamino | 4-Picolyl | 3-(4-Chlorophenylamino)-5-(4-picolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 70 |
| 9 | 4-Bromophenylamino | 4-Picolyl | 3-(4-Bromophenylamino)-5-(4-picolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 74 |
| 10 | Phenylamino | Aniline | 5-Phenyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 53 |
| 11 | 4-Chlorophenylamino | Aniline | 3-(4-Chlorophenylamino)-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 45 |
| 12 | 4-Bromophenylamino | Aniline | 3-(4-Bromophenylamino)-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 48 |
Table 2: One-Pot Synthesis of 1,6-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones [4][5]
| Entry | 1-Aryl Substituent | 6-Substituent (from carboxylic acid) | Product | Yield (%) |
| 1 | 2,6-Dichloro-4-(trifluoromethyl)phenyl | H | 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 85 |
| 2 | 4-Chlorophenyl | H | 1-(4-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 82 |
| 3 | 4-Bromophenyl | H | 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 88 |
| 4 | 4-Methoxyphenyl | Methyl | 1-(4-Methoxyphenyl)-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 75 |
| 5 | 2,4-Dinitrophenyl | Methyl | 6-Methyl-1-(2,4-dinitrophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 78 |
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[1]
-
Reagent Preparation: To a 10 mL microwave pressure vial, add the substituted methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), trimethyl orthoformate (3.0 mmol, 0.33 mL), the desired primary amine (3.0 mmol), and ethanol (2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 160 °C for 55 minutes. The microwave power should be set to a maximum of 150 W with a pressure limit of 435 psi.
-
Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. The precipitated product is then collected by vacuum filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethyl acetate or methanol) to afford the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.
Protocol 2: General Procedure for the One-Pot Synthesis of 1,6-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (1.0 mmol) in the appropriate carboxylic acid (e.g., formic acid or acetic acid, 5 mL).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl3, 2.0 mmol) to the solution at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Product Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the pure 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflows.
EGFR Signaling Pathway
Many pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. The following diagram illustrates a simplified EGFR signaling pathway, highlighting the point of inhibition.
Caption: Simplified EGFR signaling cascade.
References
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 4. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient synthesis of pyrazolo[3,4-d]pyrimidine analogs utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, serving as a bioisostere of purines and interacting with a variety of biological targets.[1][2][3]
Introduction
The pyrazolo[3,4-d]pyrimidine core is a versatile heterocyclic system that has garnered significant interest in drug discovery due to its wide range of biological activities.[2][4] Derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Src kinase, and protein kinase D (PKD), making them promising candidates for anti-cancer therapies.[5][6][7][8] Additionally, these compounds have shown potential as antimicrobial, anti-inflammatory, and antiviral agents.[1][9]
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of these complex heterocyclic scaffolds.[10][11] The protocols outlined below describe efficient methods for synthesizing substituted pyrazolo[3,4-d]pyrimidines, highlighting the advantages of this technology.
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidine analogs, from reactant preparation to final product analysis.
Caption: General experimental workflow for microwave-assisted synthesis.
Experimental Protocols
Protocol 1: Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol describes a one-pot, three-component reaction for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation. This method is advantageous due to its efficiency, short reaction times, and often chromatography-free product isolation.[1][12]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylates
-
Trimethyl orthoformate
-
Primary amines (e.g., benzylamine, anilines)
-
Microwave reactor (e.g., CEM Discover SP)
Procedure:
-
In a microwave reaction vessel, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 equiv.), the primary amine (1.2 equiv.), and trimethyl orthoformate (5.0 equiv.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 160 °C for 55 minutes. The microwave power should be set to a maximum of 150 W with a pressure limit of 435 psi.[1]
-
After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
The precipitated product is then isolated by vacuum filtration.
-
If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethyl acetate).[1]
-
Characterize the final product using NMR and mass spectrometry. For example, the carbonyl group of the pyrimidinone ring typically appears at 156.8–157.2 ppm in the 13C NMR spectrum, and the H-6 proton gives a singlet at 8.06–8.54 ppm in the 1H NMR spectrum.[12]
Quantitative Data:
The following table summarizes the reaction outcomes for a selection of substrates using this microwave-assisted protocol.
| Starting Amine | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Benzylamine | 5-Benzyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 160 | 83[1] |
| 4-Methoxybenzylamine | 5-(4-Methoxybenzyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 160 | 85[12] |
| Aniline | 5-Phenyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 160 | 72[12] |
| 4-Chloroaniline | 5-(4-Chlorophenyl)-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 55 | 160 | 68[12] |
Protocol 2: Synthesis of 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones
This protocol details the cyclization of an ortho-amino ester of a 1-substituted pyrazole with various nitriles under microwave irradiation. This method provides a rapid and efficient alternative to conventional heating, which can take several hours.[9]
Materials:
-
Ortho-amino ester of a 1-substituted pyrazole (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate)
-
Aliphatic or aromatic nitriles (e.g., acetonitrile, benzonitrile)
-
Potassium tert-butoxide (catalyst)
-
Microwave reactor
Procedure:
-
Combine the ortho-amino ester of the 1-substituted pyrazole (1.0 equiv.) and the appropriate nitrile (1.2 equiv.) in a microwave-safe vessel.
-
Add a catalytic amount of potassium tert-butoxide.
-
Seal the vessel and irradiate in a microwave reactor. Optimize power and time as needed (e.g., 270-400 W for 3-8 minutes).[13][14]
-
After cooling, the reaction mixture is typically treated with cold water or an appropriate solvent to precipitate the product.
-
Collect the solid product by filtration and wash it to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the synthesized compounds using IR, NMR, and mass spectral analysis.[9]
Quantitative Data Comparison:
This table compares the efficiency of the microwave-assisted method versus conventional heating for the synthesis of various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives.[9]
| Product Substituent (R) | Method | Reaction Time | Yield (%) |
| Methyl | Conventional | 5-6 h | 62 |
| Microwave | 3.5 min | 85 | |
| Phenyl | Conventional | 7-8 h | 58 |
| Microwave | 4.0 min | 81 | |
| 4-Chlorophenyl | Conventional | 8-9 h | 55 |
| Microwave | 4.5 min | 79 | |
| 4-Methoxyphenyl | Conventional | 6-7 h | 65 |
| Microwave | 3.0 min | 88 |
Biological Activity and Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are recognized as "privileged structures" in medicinal chemistry, particularly as kinase inhibitors.[15] Their structural similarity to adenine allows them to bind to the ATP-binding site of various kinases, thereby inhibiting their activity and modulating downstream signaling pathways crucial for cell proliferation, survival, and migration.[3]
Inhibition of Src Kinase Signaling
Src is a non-receptor tyrosine kinase that is often hyperactivated in various cancers, leading to uncontrolled cell growth and metastasis.[6][16] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors, effectively blocking its downstream signaling cascade.[8][17]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. d-nb.info [d-nb.info]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 17. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Recrystallization is a fundamental technique for the purification of solid organic compounds. This document provides detailed protocols and application notes for the recrystallization of this compound and its derivatives, based on established purification methodologies for this class of compounds.
Data Presentation
The selection of an appropriate solvent system is the most critical factor in a successful recrystallization. While specific solubility data for this compound is not extensively published, purification of related compounds provides valuable insights into suitable solvent systems.
| Compound | Purification Method | Solvent System | Reference |
| This compound | Column Chromatography | Ethyl acetate / Petroleum ether (1:1) | [1] |
| 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Recrystallization | Alcohol / Water (1:1) | [2] |
| 4-Amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine derivatives | Recrystallization | Dioxane or Ethanol | |
| N-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Recrystallization | Absolute Ethanol | |
| 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][3][4]oxazin-3-yl)acetonitrile | Recrystallization | Dioxane | [5] |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is adapted from a chromatographic purification method for the target compound, which often translates well to recrystallization.[1]
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Erhlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring and gentle heating. The goal is to create a saturated solution.
-
Once the solid is fully dissolved, slowly add hexane to the hot solution until a slight turbidity (cloudiness) persists. This indicates that the solution is nearing its saturation point at that temperature.
-
If too much hexane is added and significant precipitation occurs, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization using an Alcohol/Water System
This method is based on the successful recrystallization of a structurally related pyrazolo[3,4-d]pyrimidine derivative.[2]
Materials:
-
Crude this compound
-
Ethanol (or another suitable alcohol)
-
Deionized water
-
Erhlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol with stirring.
-
Once dissolved, add deionized water dropwise to the hot solution until it becomes slightly turbid.
-
If necessary, add a few drops of hot ethanol to redissolve any precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool gradually to room temperature.
-
Further cool the flask in an ice bath to complete the crystallization process.
-
Isolate the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Dry the crystals thoroughly under vacuum.
Mandatory Visualizations
Experimental Workflow for Recrystallization
References
Application Notes and Protocols for Docking Studies of Pyrazolo[3,4-d]pyrimidine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors. This class of compounds has garnered significant interest due to their structural similarity to the adenine ring of ATP, allowing them to effectively target the ATP-binding site of various kinases.[1][2][3] This document outlines the rationale, experimental procedures, and data interpretation for docking these inhibitors against key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Src kinase.
Introduction to Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry for the development of kinase inhibitors.[1][2] Its bioisosteric resemblance to adenine enables it to mimic the binding of ATP in the kinase hinge region, a critical interaction for inhibitor efficacy.[1][2][3] Through chemical modifications, the selectivity and potency of these compounds can be tailored to target specific kinases involved in cancer progression, such as CDK2, EGFR, and Src.[1][4][5] Several pyrazolo[3,4-d]pyrimidine-based drugs, like Ibrutinib (a Bruton's tyrosine kinase inhibitor), have been successfully developed and approved for clinical use.[1][2]
Key Kinase Targets and Signaling Pathways
Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological consequences of their inhibition.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S and S/G2 transitions.[6] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[7][8] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 Signaling Pathway and Inhibition.
EGFR-VEGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis.[9] Dual inhibition of these pathways is a promising strategy to overcome resistance to anti-EGFR therapies.
Caption: EGFR-VEGFR Signaling and Inhibition.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation.[4] Its aberrant activation is implicated in the development and progression of many cancers.[10]
Caption: Src Kinase Signaling and Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activities and binding energies of representative pyrazolo[3,4-d]pyrimidine derivatives against various kinases.
Table 1: Inhibitory Activity (IC50) of Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2.
| Compound | Target | IC50 (µM) | Reference |
| 1e | CDK2 | 1.71 | [11] |
| 1j | CDK2 | 1.60 | [11] |
| 3d | CDK2/CyclinA2 | 0.332 ± 0.018 | [1] |
| 3e | CDK2/CyclinA2 | 1.133 ± 0.062 | [1] |
| 4a | CDK2 | 0.21 | [12] |
| 4b | CDK2 | 0.25 | [12] |
| 7a | CDK2 | 0.262 | [13] |
| 9c | CDK2 | 0.281 | [13] |
| 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | [14][15] |
| 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | [14][15] |
| 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | [14][15] |
| Roscovitine | CDK2 | 0.457 ± 0.025 | [1] |
| Sorafenib | CDK2/cyclin A2 | 0.184 ± 0.01 | [14][15] |
Table 2: Inhibitory Activity (IC50) and Binding Energies of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR.
| Compound | Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| 4 | EGFR | 0.054 | - | [16] |
| 15 | EGFR | 0.135 | - | [16] |
| 16 | EGFR | 0.034 | - | [16] |
| 12b | EGFRWT | 0.016 | -23.67 | [17][18] |
| 12b | EGFRT790M | 0.236 | -21.66 | [17][18] |
| Erlotinib | EGFRWT | - | - | [2] |
| TAK-285 | EGFRT790M | - | -21.49 | [2] |
Experimental Protocols for Molecular Docking
The following protocols provide a general framework for performing molecular docking studies of pyrazolo[3,4-d]pyrimidine inhibitors. Specific parameters may need to be optimized based on the software used and the specific kinase target.
General Workflow for Molecular Docking
Caption: General Molecular Docking Workflow.
Protocol 1: Docking using AutoDock Vina
1. Protein Preparation:
-
Input: PDB file of the target kinase.
-
Software: UCSF Chimera or AutoDock Tools.
-
Steps:
-
Open the PDB file.
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
2. Ligand Preparation:
-
Input: 2D structure of the pyrazolo[3,4-d]pyrimidine inhibitor (e.g., in SDF or MOL2 format).
-
Software: Open Babel or AutoDock Tools.
-
Steps:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization.
-
Assign Gasteiger charges.
-
Define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
3. Grid Generation:
-
Software: AutoDock Tools.
-
Steps:
-
Load the prepared protein (PDBQT file).
-
Define the grid box to encompass the ATP-binding site. The center of the grid should be the geometric center of the co-crystallized ligand (if available) or key active site residues.
-
Set the grid box dimensions (e.g., 60 x 60 x 60 Å with a spacing of 0.375 Å).
-
Save the grid parameter file.
-
4. Docking Simulation:
-
Software: AutoDock Vina.
-
Command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt
-
Parameters:
-
--receptor: Prepared protein file.
-
--ligand: Prepared ligand file.
-
--config: Grid parameter file specifying the center and size of the search space.
-
--out: Output file for the docked poses.
-
--log: Log file containing binding affinity scores.
-
exhaustiveness: Controls the thoroughness of the search (a value of 8 is a good starting point).
-
5. Analysis of Results:
-
Software: PyMOL or UCSF Chimera.
-
Steps:
-
Visualize the docked poses in the context of the protein's binding site.
-
Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and key amino acid residues.
-
Compare the binding affinities (in kcal/mol) of different inhibitors.
-
Protocol 2: Docking using GLIDE (Schrödinger Suite)
1. Protein Preparation:
-
Module: Protein Preparation Wizard in Maestro.
-
Steps:
-
Import the PDB structure.
-
Preprocess the structure: assign bond orders, add hydrogens, create disulfide bonds, and fill in missing side chains and loops using Prime.
-
Optimize the hydrogen-bond network.
-
Perform a restrained energy minimization of the protein.
-
2. Ligand Preparation:
-
Module: LigPrep in Maestro.
-
Steps:
-
Import the 2D or 3D ligand structures.
-
Generate possible ionization states at a target pH (e.g., 7.4).
-
Generate tautomers and stereoisomers.
-
Perform a low-energy 3D conformer generation.
-
3. Receptor Grid Generation:
-
Module: Receptor Grid Generation in GLIDE.
-
Steps:
-
Select the prepared protein structure.
-
Define the grid box by specifying a centroid based on the co-crystallized ligand or by selecting key active site residues.
-
Ensure the grid box is large enough to accommodate the ligands to be docked.
-
4. Ligand Docking:
-
Module: Ligand Docking in GLIDE.
-
Steps:
-
Select the generated receptor grid.
-
Choose the prepared ligand file.
-
Select the docking precision: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP). For lead optimization, XP is recommended.
-
Define any constraints or torsions if necessary.
-
Run the docking job.
-
5. Analysis of Results:
-
Module: Maestro.
-
Steps:
-
View the docked poses and their GlideScores in the Project Table.
-
Use the Ligand Interaction Diagram tool to visualize 2D representations of the binding interactions.
-
Analyze the key interactions (hydrogen bonds, pi-pi stacking, etc.) with the active site residues.
-
Conclusion
Molecular docking is a powerful computational tool for the design and optimization of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. By following the detailed protocols and utilizing the information on key kinase signaling pathways, researchers can effectively predict the binding modes and affinities of novel compounds, thereby accelerating the drug discovery process. The quantitative data provided serves as a valuable benchmark for comparison and validation of new inhibitor designs. It is important to note that while docking studies provide valuable insights, experimental validation through in vitro and in vivo assays is essential to confirm the biological activity of the designed inhibitors.
References
- 1. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elgenelim.com [elgenelim.com]
- 8. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 11. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Nucleophilic Substitution of 4,6-Dichloropyrazolopyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of 4,6-dichloropyrazolopyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges related to regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the generally observed regioselectivity for nucleophilic substitution on 4,6-dichloropyrazolo[3,4-d]pyrimidine?
Generally, nucleophilic attack is favored at the C4 position over the C6 position. This is analogous to the reactivity of other dichloropyrimidines where the C4/C6 positions are more electrophilic and susceptible to nucleophilic attack than other positions on the pyrimidine ring. The increased reactivity at the C4 position is attributed to the electronic influence of the fused pyrazole ring system.
Q2: What factors influence the regioselectivity of nucleophilic substitution on 4,6-dichloropyrazolo[3,4-d]pyrimidine?
Several factors can influence whether a nucleophile will preferentially attack the C4 or C6 position:
-
Electronic Effects: The electron-withdrawing nature of the pyrimidine nitrogens and the fused pyrazole ring activates both the C4 and C6 positions for nucleophilic attack. Subtle differences in the electron density at these two positions, influenced by the pyrazole ring, typically render the C4 position more electrophilic.
-
Nature of the Nucleophile: The reactivity and steric bulk of the incoming nucleophile play a crucial role. Less hindered and more reactive nucleophiles may show lower selectivity, while bulkier nucleophiles might exhibit a greater preference for the less sterically hindered position.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can significantly impact the reaction's outcome and selectivity. Softer nucleophiles in polar aprotic solvents often favor SNAr reactions.
-
Substituents on the Pyrazole Ring: The presence of electron-donating or electron-withdrawing groups on the pyrazole ring, particularly at the N1 position, can modulate the electronic properties of the entire heterocyclic system and thereby influence the regioselectivity of the substitution.
Q3: I am observing a mixture of C4 and C6 substituted isomers that are difficult to separate. What can I do?
Dealing with a mixture of regioisomers is a common challenge. Here are some strategies to improve selectivity and facilitate purification:
-
Optimize Reaction Conditions: A systematic screening of solvents, bases, and reaction temperatures is recommended. Lowering the reaction temperature can sometimes enhance selectivity.
-
Control Stoichiometry: Carefully control the stoichiometry of the nucleophile. Using a slight excess of the nucleophile is common, but a large excess might lead to disubstitution or reduced selectivity.
-
Choice of Base: The choice of base can influence the nucleophilicity of the attacking species. Non-nucleophilic bases are generally preferred to avoid competition with the primary nucleophile.
-
Chromatographic Separation: If a mixture is unavoidable, optimizing the chromatographic conditions is key. A gradient elution with a suitable solvent system on silica gel is a good starting point. For challenging separations, reverse-phase chromatography might be effective.
Q4: How can I favor substitution at the C6 position?
While C4 substitution is generally favored, achieving selectivity for the C6 position is more challenging and less documented in the literature. Some potential strategies to explore include:
-
Steric Hindrance: Introducing a bulky substituent at the N1 position of the pyrazole ring could potentially hinder the approach of a nucleophile to the C4 position, thereby favoring attack at C6.
-
Protecting Groups: Although synthetically complex, a strategy involving a protecting group at the C4 position could be envisioned to direct the substitution to C6.
-
Catalysis: The use of specific catalysts that might preferentially coordinate to the N5 nitrogen could potentially direct nucleophilic attack to the adjacent C6 position. However, there is limited literature on this for the 4,6-dichloropyrazolopyrimidine system.
Troubleshooting Guides
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated 4,6-dichloropyrazolopyrimidine substrate. | 1. Use a stronger nucleophile or consider activation (e.g., deprotonation with a suitable base).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Screen a range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA).4. If the pyrazole ring has strongly electron-donating substituents, consider if a different synthetic approach is necessary. |
| Poor C4-selectivity (mixture of C4 and C6 isomers) | 1. The intrinsic reactivity difference between C4 and C6 is small under the chosen conditions.2. The reaction is run for too long or at too high a temperature, leading to scrambling or disubstitution.3. The nucleophile is small and highly reactive. | 1. Carefully control the stoichiometry of the nucleophile.2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired C4-substituted product is maximized.3. Lowering the reaction temperature may improve selectivity.4. Consider using a bulkier nucleophile if the target molecule allows. |
| Formation of disubstituted product | 1. Excess nucleophile used.2. Reaction conditions are too harsh (high temperature, long reaction time).3. The mono-substituted product is highly activated towards a second substitution. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nucleophile.2. Reduce the reaction temperature and/or reaction time.3. Monitor the reaction progress carefully and isolate the mono-substituted product as soon as it is formed in a reasonable yield. |
| Difficulty achieving substitution at C6 | 1. C4 is the more electronically favored and sterically accessible site.2. Inappropriate reaction conditions to favor C6. | 1. Consider modifying the substrate to sterically hinder the C4 position (e.g., by introducing a bulky group at N1).2. Explore a wider range of solvents and catalysts, although this is a less explored area. |
Data Presentation
Table 1: Regioselective Mono-amination of 4,6-Dichloropyrazolo[3,4-d]pyrimidines
| Entry | N1-Substituent | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product (Position) | Yield (%) |
| 1 | H | Methylamine | - | THF | 10-15 | 5 | 4-Methylamino | 71 |
| 2 | Phenyl | 4-Aminobenzoic acid | - | Isopropanol | Reflux | 16-18 | 4-(Benzamido) | - |
| 3 | Phenyl | Piperazine | - | Isopropanol | Reflux | 6 | 4-Piperazinyl | 70 |
| 4 | H | Various Amines | K₂CO₃ | DMF | 140 | 24 | 4-Amino | 60-90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [1]
This two-step procedure starts from 5-amino-1H-pyrazole-4-carboxamide.
-
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol
-
In a round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and urea (10 equivalents).
-
Heat the mixture to 190 °C for 2 hours. The reaction progress can be monitored by TLC.
-
After cooling, add a 10% aqueous solution of KOH.
-
Carefully acidify the mixture with dilute hydrochloric acid to a pH of 4-5.
-
The resulting precipitate is collected by suction filtration, washed with water, and dried to afford 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol as a white solid.
-
-
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
To a round-bottom flask equipped with a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (1 equivalent) and phosphorus oxychloride (POCl₃) (a sufficient amount to act as both reagent and solvent).
-
Reflux the mixture at 110 °C for 4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow solid.
-
Protocol 2: General Procedure for Regioselective C4-Amination of 4,6-Dichloropyrazolo[3,4-d]pyrimidine
-
In a reaction vessel, dissolve 4,6-dichloropyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., THF, DMF, or isopropanol).
-
Add the amine nucleophile (1-1.2 equivalents).
-
If required, add a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2 equivalents).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 4-amino-6-chloro-pyrazolo[3,4-d]pyrimidine.
Visualizations
Caption: General synthetic workflow for 4,6-dichloropyrazolopyrimidine and subsequent nucleophilic substitution.
Caption: Troubleshooting workflow for optimizing regioselective C4-substitution.
Caption: Key factors influencing the regioselectivity of nucleophilic substitution.
References
Troubleshooting low yield in Suzuki coupling with 4,6-dichloropyrazolopyrimidine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in Suzuki coupling reactions involving 4,6-dichloropyrazolopyrimidine.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of 4,6-dichloropyrazolopyrimidine in a question-and-answer format.
Q1: I am observing very low to no product formation. What are the primary causes and how can I troubleshoot this?
A: Low or no yield in the Suzuki coupling of dichlorinated pyrimidine systems can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or the quality of your reagents. Chlorinated heterocycles are known to be less reactive than their brominated or iodinated counterparts, making the choice of an appropriate catalytic system critical.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The palladium catalyst and its coordinating ligand are crucial for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Recommendation: Consider more active catalyst systems. For electron-deficient heteroaryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide better results. A common and often effective starting point is Pd(PPh₃)₄, but if yields are low, switching to a more robust catalyst is a logical next step.
-
-
Base Selection: The base is critical for the transmetalation step. Its strength, solubility, and potential to promote side reactions are important considerations.
-
Recommendation: A screening of bases is recommended. Potassium phosphate (K₃PO₄) is often a good choice for these types of substrates.[1] Other common bases to consider include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
-
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water is frequently optimal. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[1] The aqueous component is often crucial for dissolving the base and facilitating the activation of the boronic acid.
-
-
Reaction Temperature: Suboptimal temperatures can lead to incomplete reactions.
-
Recommendation: Suzuki couplings with chloro-heterocycles typically require elevated temperatures, often in the range of 70-110 °C.[1] If the reaction is sluggish, a modest increase in temperature may improve the reaction rate and yield.
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily oxidized and deactivated.
-
Recommendation: Ensure that all solvents are thoroughly degassed prior to use by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes. The reaction should be set up and run under a positive pressure of an inert gas.
-
Q2: My reaction is producing a mixture of mono- and di-substituted products. How can I control the regioselectivity?
A: For dichloropyrimidine systems, the chlorine at the C4 position is generally more reactive than the one at the C6 position. This inherent difference in reactivity can be exploited to achieve selective mono-substitution.
Troubleshooting Steps:
-
Control Stoichiometry: To favor mono-substitution, use a slight excess (1.1-1.2 equivalents) of the boronic acid. To favor di-substitution, a larger excess of the boronic acid (2.2-2.5 equivalents) and a longer reaction time or higher temperature may be necessary.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the formation of the mono-substituted product. Monitor the reaction by TLC or LC-MS to stop it once the desired product is maximized. For di-substitution, more forcing conditions are typically required.
Q3: I am observing significant side product formation, such as protodeboronation (Ar-H) or homo-coupling (Ar-Ar). How can these be minimized?
A: Protodeboronation (the replacement of the boronic acid group with a hydrogen) and homo-coupling of the boronic acid are common side reactions in Suzuki couplings.
Troubleshooting Steps:
-
Minimize Water Content (for Protodeboronation): While some water is often necessary, an excessive amount or the presence of acidic impurities can promote protodeboronation.
-
Recommendation: Use freshly distilled and degassed solvents. Ensure the boronic acid is of high purity and has been stored under dry conditions.
-
-
Optimize Base: The choice of base can influence the rate of protodeboronation.
-
Recommendation: Weaker bases may sometimes reduce the extent of this side reaction, though this can also slow down the desired coupling. A careful screening of bases is the best approach.
-
-
Ensure Efficient Coupling (for Homo-coupling): Homo-coupling is often a result of a slow transmetalation step or the presence of oxygen.
-
Recommendation: A well-degassed reaction setup is crucial. Using a slight excess of the 4,6-dichloropyrazolopyrimidine can sometimes minimize boronic acid homo-coupling.
-
Frequently Asked Questions (FAQs)
Q: Which chlorine atom on 4,6-dichloropyrazolopyrimidine is more reactive?
A: Based on the established reactivity of 2,4- and 4,6-dichloropyrimidines, the chlorine atom at the C4 position is expected to be more reactive towards oxidative addition of the palladium catalyst than the chlorine at the C6 position.[2] This allows for the possibility of selective mono-arylation at the C4 position under controlled conditions.
Q: What is a good starting point for reaction conditions?
A: A reliable set of starting conditions for the mono-arylation of a related 4,6-dichloropyrimidine system involved using 5 mol % Pd(PPh₃)₄ as the catalyst, K₃PO₄ as the base, and a 1,4-dioxane/water solvent mixture at 70–80 °C.[1] See the detailed experimental protocol below for a good starting point.
Q: Does the electronic nature of the boronic acid affect the reaction?
A: Yes. Electron-rich boronic acids tend to give better yields in Suzuki couplings with electron-deficient heterocycles like dichloropyrimidines.[1] Electron-withdrawing groups on the boronic acid can slow down the transmetalation step and may lead to lower yields.
Q: Can microwave irradiation be used to improve the reaction?
A: Microwave-assisted synthesis can be highly effective for Suzuki couplings, often leading to dramatically reduced reaction times and improved yields, even with lower catalyst loadings. If you have access to a microwave reactor, it is a worthwhile approach to explore, particularly if conventional heating gives low yields.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki couplings of related dichloropyrimidine systems. These can serve as a guide for optimizing your reaction with 4,6-dichloropyrazolopyrimidine.
Table 1: Effect of Base and Solvent on a Related Dichloropyrimidine System
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 70-80 | 40 |
| Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile/H₂O | 70-80 | 36 |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 |
Data adapted from a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine.[1]
Table 2: Influence of Boronic Acid Electronics on Yield
| Boronic Acid Substituent | Electronic Nature | Yield (%) |
| 4-Methoxy | Electron-donating | 82 |
| 4-Methyl | Electron-donating | 75 |
| Unsubstituted Phenyl | Neutral | 60 |
| 4-Fluoro | Electron-withdrawing | 55 |
Yields are illustrative and based on general trends observed in the literature for similar systems.[1]
Experimental Protocols
General Protocol for Mono-Arylation of 4,6-Dichloropyrazolopyrimidine
This protocol is a representative starting point and may require optimization.
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dichloropyrazolopyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol %).
-
Add the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL).
-
Stir the mixture at room temperature for 30 minutes to ensure good mixing.
-
Heat the reaction mixture to 80 °C and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts in troubleshooting the Suzuki coupling reaction.
References
Minimizing homocoupling in Suzuki reactions of pyrazolopyrimidines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling and other side reactions during Suzuki-Miyaura cross-coupling of pyrazolopyrimidines.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Byproduct
Symptoms:
-
Significant presence of a symmetrical biaryl byproduct derived from the boronic acid reagent, observed by TLC, LC-MS, or NMR.
-
Reduced yield of the desired cross-coupled product.
-
Difficult purification due to the structural similarity of the homocoupling byproduct to the target molecule.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1] Ensure rigorous degassing of all solvents, reagents, and the reaction vessel. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[2] |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly catalyze homocoupling before being reduced to the active Pd(0) species.[3] Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst, ensure efficient in-situ reduction.[4] |
| Inappropriate Ligand | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and suppress homocoupling. For pyrazolopyrimidines, ligands like XPhos have been shown to be effective in minimizing side reactions.[5][6] |
| Suboptimal Base | The base plays a key role in the transmetalation step. A base that is too strong or too weak can affect the reaction rate and selectivity. For pyrazolopyrimidines, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[2] The stoichiometry of the base can also influence selectivity.[7] |
Issue 2: Significant Formation of Dehalogenated/Debrominated Byproduct
Symptoms:
-
The starting pyrazolopyrimidine halide is consumed, but the major byproduct is the pyrazolopyrimidine with a hydrogen atom in place of the halogen.
-
Low yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Formation of Palladium-Hydride Species | Palladium-hydride (Pd-H) species are often responsible for dehalogenation. These can form from reactions with the base, solvent (e.g., alcohols), or trace water.[2] |
| Substrate Susceptibility | N-heterocyclic halides, such as pyrazolopyrimidines, can be particularly prone to dehalogenation.[2] |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes increase the rate of side reactions. |
| Ligand Choice | The ligand plays a critical role in preventing dehalogenation. For the Suzuki coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a tandem catalyst system of XPhosPdG2/XPhos was found to be crucial in avoiding the debromination reaction.[5][6] |
| Solvent System | The choice of solvent can influence the extent of dehalogenation. In some cases, using a protic solvent mixture like EtOH/H₂O has been shown to improve the yield of the desired product over the debrominated byproduct compared to aprotic solvents like dioxane.[5] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions?
A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, lowers the yield of the desired product, and complicates purification.[1]
Q2: Why are pyrazolopyrimidines challenging substrates for Suzuki coupling?
A2: Pyrazolopyrimidines are N-heterocycles, and the nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] Additionally, these electron-deficient heterocycles can be more susceptible to side reactions like dehalogenation. For pyrazolopyrimidines with an N-H bond, the acidic proton can also lead to complications.[2]
Q3: How can I choose the best ligand for my pyrazolopyrimidine Suzuki coupling?
A3: The optimal ligand is often determined empirically. However, for challenging substrates like pyrazolopyrimidines, bulky and electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos) are often a good starting point as they have been shown to be effective in promoting the desired cross-coupling and minimizing side reactions.[2][5][6]
Q4: What is the role of the base in a Suzuki reaction, and how does it affect homocoupling?
A4: The base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center. The choice and amount of base can influence the reaction's selectivity. An inappropriate base can lead to side reactions, and in some cases, using fewer equivalents of base can favor the reactivity of one boronic acid over another if there's a competitive scenario.[7]
Q5: Can microwave irradiation be beneficial for Suzuki reactions of pyrazolopyrimidines?
A5: Yes, microwave-assisted Suzuki coupling can be very effective. It can significantly shorten reaction times and often leads to higher yields and cleaner reaction profiles. For example, an efficient microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one has been reported.[5][6]
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
This table summarizes the results from a study on the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid, highlighting the effect of various reaction parameters on the ratio of the desired product to the debrominated byproduct.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Product/Byproduct Ratio | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12h | 9:91 | - |
| 2 | PdCl₂dppf (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12h | 17:83 | - |
| 3 | PdCl₂dppf (5) | - | K₂CO₃ (2) | Dioxane | 110 | 12h | 17:83 | - |
| 4 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 110 | 12h | 17:83 | - |
| 5 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 12h | 30:70 | - |
| 6 | PdCl₂dppf (5) | - | K₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 12h | 45:55 | - |
| 7 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 12h | 45:55 | - |
| 16 | XPhosPdG2 (5) | - | K₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 12h | 92:8 | 92 |
| 17 | XPhosPdG2 (5) | - | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 | 12h | 92:8 | 90 |
| 18 | XPhosPdG2 (5) | - | K₂CO₃ (3) | EtOH/H₂O (4:1) | 135 | 40 min (MW) | 92:8 | 91 |
| 19 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 135 | 40 min (MW) | 92:8 | 89 |
| 20 | XPhosPdG2 (5) | - | K₂CO₃ (3) | EtOH/H₂O (4:1) | 135 | 40 min (MW) | 50:50 | - |
Data adapted from a study on the efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[5]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrazolopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated pyrazolopyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhosPdG2, 1-5 mol%)
-
Ligand (if required, e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O or EtOH/H₂O)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the halogenated pyrazolopyrimidine, the boronic acid, the base, the palladium catalyst, and any additional ligand.
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the degassed solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for the specified time (e.g., 15-60 minutes) with vigorous stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazolopyrimidine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Troubleshooting Workflow for Minimizing Homocoupling
Monoamine Oxidase B (MAO-B) Signaling Pathway
Pyrazolopyrimidine derivatives have been identified as inhibitors of Monoamine Oxidase B (MAO-B), an important target in the field of neurodegenerative disorders.[6] The following diagram illustrates a simplified signaling pathway involving MAO-B.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Preventing Protodeboronation of Heteroaryl Boronic Acids in Suzuki Coupling
Welcome to the technical support center for chemists and researchers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and prevent the undesired protodeboronation of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki coupling?
A1: Protodeboronation, also known as protodeborylation, is a detrimental side reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of Suzuki-Miyaura coupling, this reaction consumes the organoboron nucleophile, converting it into a simple (hetero)arene byproduct. This reduces the yield of the desired coupled product and can introduce purification challenges.[1][3]
Q2: Why are heteroaryl boronic acids, especially those containing nitrogen, so prone to protodeboronation?
A2: Heteroaryl boronic acids, particularly those with basic nitrogen atoms like 2-pyridine boronic acid, exhibit unique instability.[2][3][4] Unlike simple arylboronic acids, which typically undergo protodeboronation fastest at high pH, some basic heteroaryl boronic acids are most reactive towards protodeboronation under neutral pH conditions.[2] This is because they can form a zwitterionic intermediate that is highly susceptible to a rapid, unimolecular fragmentation of the C-B bond.[2][3] Both acidic and basic conditions can shift the equilibrium away from this highly reactive zwitterion, thus slowing the decomposition.[2][3]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors significantly impact the extent of protodeboronation:
-
Substrate Structure: Electron-deficient and many heteroaromatic boronic acids are particularly susceptible.[1][5]
-
pH and Base: The reaction pH is a critical variable.[3][6] While strong bases are often required for the Suzuki coupling, they can also accelerate protodeboronation by generating the more reactive boronate anion ([ArB(OH)₃]⁻).[1][7]
-
Temperature: Higher temperatures accelerate the rate of protodeboronation.[1][8]
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Highly active catalyst systems that promote rapid cross-coupling can allow the desired reaction to outpace protodeboronation.[2][8] However, bulky phosphine ligands have also been shown to promote palladium-catalyzed protodeboronation.[9][10][11]
-
Solvent and Water Content: The presence of water can facilitate protodeboronation, which often proceeds via hydrolysis of the boronic ester to the less stable boronic acid.[7][12][13]
Q4: How can I determine if protodeboronation is the primary issue in my low-yielding reaction?
A4: You can identify and quantify protodeboronation by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or ¹H NMR spectroscopy. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your heteroaryl boronic acid starting material (e.g., pyridine instead of pyridineboronic acid). Comparing the amount of this byproduct to the remaining starting materials and the desired product will confirm if protodeboronation is the main competing reaction.[1]
Q5: What are "slow-release" strategies and how do they help?
A5: "Slow-release" strategies involve using boronic acid derivatives that are more stable under the reaction conditions than the free boronic acid.[2][7] These derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates, slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[2][8] This minimizes the concentration of the unstable boronic acid at any given time, thereby suppressing the rate of protodeboronation and favoring the desired cross-coupling.[2][8]
Troubleshooting Guide
This guide addresses common problems encountered when using sensitive heteroaryl boronic acids in Suzuki coupling.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield with significant protodeboronated byproduct. | 1. Reaction conditions are too harsh (high temperature, strong base).2. The free boronic acid is too unstable.3. The catalytic cycle is too slow compared to the rate of protodeboronation. | 1. Modify Reaction Conditions: - Lower Temperature: Decrease the reaction temperature in 10-20 °C increments.[8] - Use a Milder Base: Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) or fluoride bases (e.g., CsF).[3][14] - Use Anhydrous Solvents: Minimize water content to slow hydrolysis of more stable boronic esters.[8]2. Use a More Stable Boron Reagent: - Switch to a Pinacol Ester: Boronic esters are generally more stable than boronic acids.[8] - Employ a MIDA Boronate: For highly unstable substrates, MIDA boronates offer exceptional stability and a very slow, controlled release of the boronic acid.[2][8]3. Accelerate the Catalytic Cycle: - Use a High-Activity Catalyst/Ligand System: Employ modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) to promote rapid cross-coupling.[14][15] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | 1. Poor catalyst activity or deactivation.2. Insufficiently active boronic species. | 1. Optimize Catalyst Performance: - Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of argon or nitrogen to prevent catalyst oxidation.[15] - Check Reagent Quality: Use fresh, high-purity catalyst and ligands. - Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may improve conversion.[15]2. Promote Transmetalation: - If using a highly stable derivative like a MIDA boronate, ensure conditions are sufficient for its hydrolysis (e.g., appropriate base and presence of some water if required by the specific protocol). |
| Significant formation of homocoupled byproducts. | 1. Presence of oxygen.2. Unoptimized reaction stoichiometry or temperature. | 1. Rigorously Exclude Oxygen: Ensure the reaction is set up and maintained under a strictly inert atmosphere.[15]2. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes minimize aryl halide homocoupling.[15]3. Optimize Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[15] |
Data Presentation
The choice of boron reagent and reaction base can significantly impact the success of a Suzuki coupling involving sensitive heteroaryl boronic acids.
Table 1: Effect of Boron Reagent Type on Product Yield This table illustrates the impact of using different boron reagents on the yield of a Suzuki coupling prone to protodeboronation.
| Boron Reagent | Temperature (°C) | Base | Yield of Coupled Product (%) | Yield of Protodeboronated Byproduct (%) |
| Heteroaryl Boronic Acid | 60 | K₃PO₄ | 45 | 50 |
| Heteroaryl Pinacol Ester | 60 | K₃PO₄ | 75 | 20 |
| Heteroaryl Pinacol Ester | 100 | K₃PO₄ | 85 | 12 |
| Heteroaryl MIDA Boronate | 100 | Cs₂CO₃ | 92 | <5 |
| (Note: Data is representative and compiled from trends reported in the literature.[2][8] Actual results will vary based on specific substrates.) |
Table 2: Effect of Base on Protodeboronation This table shows how the choice of base can influence the outcome of the reaction.
| Base (2.5 equiv) | Solvent | Temperature (°C) | Yield of Coupled Product (%) |
| NaOH | Dioxane/H₂O | 80 | 15 |
| K₂CO₃ | Dioxane/H₂O | 80 | 65 |
| K₃PO₄ | Dioxane | 80 | 88 |
| CsF | Isopropanol | 80 | 91 |
| (Note: Data is illustrative of general trends where weaker, non-hydroxide bases often suppress protodeboronation.[3][14]) |
Visualizations
The following diagrams illustrate the key chemical pathways and logical steps for troubleshooting.
Caption: Competing pathways in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Sensitive Heteroaryl Boronic Acid Pinacol Ester
This protocol provides a robust starting point for minimizing protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the heteroaryl boronic acid pinacol ester (1.2–1.5 equiv.), and a mild base such as K₃PO₄ (2.0–3.0 equiv.).[8]
-
Inert Atmosphere: Seal the vessel with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) or a suitable precatalyst and ligand combination.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe.[8] If the reaction requires some water for hydrolysis or solubility, use a minimal, optimized amount (e.g., 10:1 organic solvent to water ratio).
-
Reaction: Place the vessel in a preheated oil bath set to a moderate temperature (start with a lower temperature, e.g., 60–80 °C) and stir.[8]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS, checking for the formation of the desired product and the protodeboronated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Protocol 2: Conversion of a Boronic Acid to a MIDA Boronate for Enhanced Stability
For particularly challenging substrates, conversion to the MIDA ester is a highly effective strategy.[8]
-
Dissolution: In a round-bottom flask, dissolve the heteroaryl boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture (e.g., 1:1 toluene/DMSO).[8]
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux to azeotropically remove water, driving the esterification to completion.
-
Isolation: Once water evolution ceases, cool the reaction mixture. The MIDA boronate often crystallizes upon cooling or can be precipitated by the addition of an anti-solvent.
-
Purification: Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum. The resulting MIDA boronate is typically a stable, crystalline solid that can be stored and used in subsequent Suzuki coupling reactions following Protocol 1.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving nitrogen-containing heterocycles. Catalyst poisoning by the Lewis basic nitrogen atoms of these substrates is a frequent cause of low yields and reaction failures. This guide offers practical solutions and detailed protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of cross-coupling reactions with nitrogen heterocycles?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst by the nitrogen atoms within the heterocyclic substrate. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1] This prevents the catalyst from participating in the desired cross-coupling cycle, leading to low or no product formation.
Q2: Which nitrogen heterocycles are most likely to cause catalyst poisoning?
A2: Generally, heterocycles with more Lewis basic nitrogen atoms are more prone to cause catalyst poisoning. This includes, but is not limited to, pyridines, pyrimidines, pyrazines, quinolines, and imidazoles. The steric accessibility of the nitrogen lone pair and the electronic properties of the heterocycle also play a significant role.
Q3: What are the visible signs of catalyst deactivation in my reaction?
A3: Signs of catalyst deactivation can include a sluggish or stalled reaction, a change in the color of the reaction mixture, or the formation of a black precipitate, commonly known as "palladium black."[1] Palladium black consists of agglomerated, inactive palladium metal and is a clear indicator of catalyst decomposition.[1]
Q4: How can I minimize catalyst poisoning when working with these substrates?
A4: Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and reduce the inhibitory effect of the nitrogen heterocycle.[2]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate.[2]
-
Slow Addition: A slow addition of the nitrogen-containing coupling partner can maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[2]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[2]
-
Use of Additives: Additives like trimethyl borate can buffer the Lewis basicity of the heterocycle, preventing catalyst poisoning.
Troubleshooting Guides
Problem 1: Low to No Product Yield
Possible Cause: Catalyst poisoning by the nitrogen heterocycle.
Troubleshooting Workflow:
References
Technical Support Center: Isomer Separation in Substituted Pyrazolo[3,4-d]pyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of substituted pyrazolo[3,4-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of isomers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers formed during the synthesis of substituted pyrazolo[3,4-d]pyrimidines?
A1: The most common isomers encountered are regioisomers resulting from the alkylation or arylation of the pyrazole nitrogen atoms. This leads to the formation of N1- and N2-substituted isomers. Depending on the substitution pattern of the pyrimidine ring, positional isomers can also be formed, for instance, when a substituent can be introduced at either the 4- or 6-position.
Q2: How can I control the regioselectivity of N-alkylation to favor one isomer over the other?
A2: The regioselectivity of N-alkylation of the pyrazole ring in pyrazolo[3,4-d]pyrimidines can be significantly influenced by the reaction conditions, particularly the choice of solvent and base. For example, in the methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using a non-polar solvent like tetrahydrofuran (THF) with sodium hexamethyldisilazide (NaHMDS) as the base can favor the formation of the N2-methyl isomer. Conversely, using a polar aprotic solvent like dimethyl sulfoxide (DMSO) can favor the N1-methyl isomer.[1] Steric hindrance from substituents on the pyrazole or the alkylating agent can also influence the regioselectivity.
Q3: How can I confirm the identity of the N1 and N2 isomers?
A3: The unambiguous identification of N1 and N2 isomers is crucial and can be achieved using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the pyrazole ring protons and the protons of the substituent on the nitrogen can differ between the N1 and N2 isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and pyrimidine rings will also vary between the two isomers.
-
NOE/NOESY NMR: Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for differentiating N1 and N2 isomers.[2] An NOE correlation is expected between the protons of the N-substituent and the H-5 proton of the pyrazole ring in the N1 isomer, whereas such a correlation would be absent in the N2 isomer.[3][4]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive structural elucidation of the isomers.
Q4: What are the most common methods for separating pyrazolo[3,4-d]pyrimidine isomers?
A4: The two most widely used methods for separating pyrazolo[3,4-d]pyrimidine isomers are column chromatography and fractional crystallization. The choice of method depends on the physical properties of the isomers, such as their polarity and solubility.
Troubleshooting Guides
Issue 1: Difficulty in separating N1 and N2 regioisomers by column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent is critical for achieving good separation. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient elution can be more effective than an isocratic elution. |
| Co-elution of Isomers | If isomers have very similar polarities, consider using a different stationary phase. If you are using silica gel, try using alumina or a reverse-phase C18 column. |
| Poor Resolution | To improve resolution, use a longer column, a smaller particle size for the stationary phase, and a slower flow rate. |
| Overloading the Column | Loading too much crude product onto the column will lead to poor separation. Use an appropriate amount of sample relative to the column size. |
Issue 2: Isomers co-crystallize or do not crystallize during fractional crystallization.
| Possible Cause | Troubleshooting Step |
| Similar Solubilities of Isomers | Experiment with a wide range of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, and mixtures thereof) to find a solvent in which the two isomers have a significant solubility difference at different temperatures. |
| Supersaturation is not reached | Slowly evaporate the solvent from the solution to induce crystallization. Seeding the solution with a small crystal of the desired isomer (if available) can also initiate crystallization. |
| Formation of an oil instead of crystals | Try cooling the solution at a slower rate. If an oil persists, try dissolving it in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity is observed, then allow it to stand. |
Quantitative Data
Table 1: Solvent Effect on the Regioselectivity of Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
| Solvent | Base | N1-methyl Isomer (%) | N2-methyl Isomer (%) | Ratio (N1:N2) |
| THF | NaHMDS | 11 | 89 | 1:8 |
| DMSO | NaHMDS | 80 | 20 | 4:1 |
Data extracted from the abstract of a study on solvent-controlled, site-selective N-alkylation.[1]
Experimental Protocols
Protocol 1: General Procedure for Separation of N1 and N2 Isomers by Column Chromatography
This protocol provides a general guideline for the separation of pyrazolo[3,4-d]pyrimidine regioisomers using silica gel column chromatography. The specific solvent system will need to be optimized for your particular compound.
Materials:
-
Crude mixture of pyrazolo[3,4-d]pyrimidine isomers
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different solvent systems of varying polarity (e.g., starting with 9:1 hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate).
-
Visualize the spots under UV light to determine the solvent system that provides the best separation between the two isomer spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent system chosen from the TLC analysis.
-
Pour the slurry into the chromatography column and allow it to pack evenly. Let the excess solvent drain until it is just above the silica gel surface.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimum amount of the chromatography solvent or a more polar solvent if necessary.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving the compound, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial solvent system.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
If the isomers are not eluting, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate). A shallow gradient is often more effective.
-
-
Fraction Analysis and Isolation:
-
Combine the fractions that contain the pure desired isomer (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified isomer.
-
Analyze the purified isomers by NMR to confirm their identity.
-
Visualizations
Caption: Experimental workflow for the synthesis, separation, and characterization of pyrazolo[3,4-d]pyrimidine isomers.
Caption: Troubleshooting logic for common issues in the separation of pyrazolo[3,4-d]pyrimidine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with pyrazolo[3,4-d]pyrimidine derivatives in biological assays.
Troubleshooting Guide
This section addresses common issues encountered during experimental work.
Question: My pyrazolo[3,4-d]pyrimidine derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
Answer:
This phenomenon, often called "crashing out," is a common problem when diluting a compound from a high-concentration organic solvent stock into an aqueous medium where it has low solubility.[1] Here is a step-by-step approach to troubleshoot this issue:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, ideally less than 0.5%, to minimize solvent effects on the biological system and to avoid precipitation.
-
Lower Compound Concentration: Your working concentration might be above the aqueous solubility limit of the compound. Try performing the assay with a lower concentration of the derivative.
-
Modify Dilution Method: Instead of a single large dilution, perform serial dilutions in the assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.[1]
-
Increase Mixing Energy: Immediately after adding the compound to the buffer, ensure rapid and thorough mixing by vortexing or sonicating the solution.[1]
If these initial steps do not resolve the issue, you may need to consider more advanced formulation strategies as outlined in the FAQs below.
Question: I am observing high variability in the results of my cell-based assay. Could this be related to the solubility of my pyrazolo[3,4-d]pyrimidine derivative?
Answer:
Yes, poor solubility is a frequent cause of inconsistent results in biological assays. If your compound is not fully dissolved, the actual concentration in solution can vary between wells and experiments, leading to high data variability. This can result in an underestimation of the compound's activity and inaccurate structure-activity relationships (SAR).[1]
To confirm if solubility is the issue, you can visually inspect your assay plates under a microscope for any signs of precipitation. You can also measure the kinetic solubility of your compound in the assay medium to determine its solubility limit.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubility of pyrazolo[3,4-d]pyrimidine derivatives.
Question: Why do many pyrazolo[3,4-d]pyrimidine derivatives have poor water solubility?
Answer:
The pyrazolo[3,4-d]pyrimidine core is a planar, aromatic heterocyclic system.[2] This planarity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate and dissolve the compound.[2] Additionally, many derivatives in this class are substituted with hydrophobic moieties to enhance their biological activity, which further decreases their aqueous solubility.[3][4]
Question: What are the common methods to improve the solubility of these derivatives for in vitro assays?
Answer:
Several techniques can be employed to enhance the solubility of pyrazolo[3,4-d]pyrimidine derivatives for biological assays. The choice of method will depend on the specific compound and the requirements of the assay. Common approaches include:
-
Cosolvents: Using a water-miscible organic solvent in addition to DMSO.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound.
-
Use of Solubilizing Excipients: Incorporating agents like cyclodextrins or surfactants.
-
Formulation as a Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
Question: How can I use cosolvents to improve solubility, and which ones are recommended?
Answer:
Cosolvents work by reducing the polarity of the aqueous medium, which can help to solubilize hydrophobic compounds.[5] Common cosolvents used in biological assays include polyethylene glycol 400 (PEG-400), propylene glycol, and ethanol.[1][5] It is crucial to use the lowest effective concentration of the cosolvent and to include a vehicle control in your experiments to account for any effects of the solvent on the biological system.
| Cosolvent | Typical Starting Concentration | Notes |
| PEG-400 | 1-10% (v/v) | Generally well-tolerated in cell-based assays. |
| Ethanol | 1-5% (v/v) | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% (v/v) | Similar properties to PEG-400. |
Question: Can adjusting the pH of my buffer improve the solubility of my compound?
Answer:
If your pyrazolo[3,4-d]pyrimidine derivative has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly increase its solubility.[1][6] For a compound with a basic moiety, lowering the pH will lead to protonation and increased solubility. Conversely, for an acidic compound, increasing the pH will result in deprotonation and enhanced solubility. It is essential to ensure that the pH change does not affect the activity of your target or the health of your cells.
Question: What are cyclodextrins and how do they improve solubility?
Answer:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can encapsulate poorly soluble drug molecules, like many pyrazolo[3,4-d]pyrimidine derivatives, forming inclusion complexes that are more water-soluble.[1][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[1]
| Solubilizing Agent | Typical Concentration Range | Mechanism of Action |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Forms inclusion complexes.[1] |
| Tween-20 / Triton X-100 | 0.01-0.1% (v/v) | Micellar solubilization (for biochemical assays). |
Question: What is a solid dispersion and how can it help with solubility?
Answer:
A solid dispersion is a formulation where the poorly soluble drug is dispersed in a hydrophilic polymer matrix.[3][7] This can enhance the dissolution of the drug.[7] While more commonly used for oral drug formulations, the principle can be adapted for preparing stock solutions for in vitro assays. For example, a study showed that formulating pyrazolo[3,4-d]pyrimidine derivatives with polymers like polyvinylpyrrolidone/vinyl acetate (PVPVA) improved their apparent water solubility and subsequently their cytotoxicity against cancer cell lines.[3][4][8]
Question: Are there other advanced strategies to permanently improve the solubility of these compounds?
Answer:
Yes, for long-term development, chemical modification of the pyrazolo[3,4-d]pyrimidine scaffold can be employed. One effective approach is the prodrug strategy .[9] This involves attaching a water-soluble moiety to the parent drug via a linker that is cleaved in vivo to release the active compound.[1][9] This method has been successfully used to improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine-based dual Src/Abl inhibitors.[9] Another approach involves creating nanosystems , such as encapsulating the compounds in liposomes or albumin nanoparticles, to improve their pharmacokinetic properties.[10]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Cosolvent
-
Dissolve the pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM).
-
In a separate tube, prepare the desired cosolvent/buffer mixture (e.g., 10% PEG-400 in phosphate-buffered saline).
-
Add a small volume of the DMSO stock to the cosolvent/buffer mixture to achieve the desired final concentration.
-
Vortex the solution vigorously for at least 30 seconds to ensure complete dissolution.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 2: Preparation of a Stock Solution Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer.
-
Prepare a high-concentration stock solution of the pyrazolo[3,4-d]pyrimidine derivative in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Slowly add the drug solution to the HP-β-CD solution while vortexing.
-
Continue to vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The first step involves a cyclization reaction to form the pyrazolopyrimidine core, followed by a chlorination step.
Q2: What are the critical parameters to control during the chlorination step with phosphorus oxychloride (POCl₃)?
A2: Temperature control is crucial as the reaction can be exothermic. Gradual addition of reagents and efficient heat dissipation are necessary to prevent runaway reactions. Moisture must be strictly excluded, as POCl₃ reacts violently with water. The molar ratio of POCl₃ to the substrate also significantly impacts the reaction's completeness and impurity profile.
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A3: POCl₃ is a highly corrosive and toxic substance that reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[1][2][3] Inhalation can cause severe respiratory irritation and pulmonary edema.[2] All operations should be conducted in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator.[2][3] Emergency preparedness, including access to a safety shower, eyewash station, and appropriate neutralizing agents, is essential.
Q4: How can the purity of the final product be improved during scale-up?
A4: Purification of chlorinated heterocycles on a large scale can be challenging. Recrystallization from a suitable solvent system is a common method. The choice of solvent is critical to ensure good recovery and effective removal of impurities. Column chromatography, while effective at the lab scale, may be less practical for large quantities. Alternative methods like slurry washing with an appropriate solvent can also be effective.
Q5: What are common side reactions to watch for during the synthesis?
A5: Incomplete chlorination is a common issue, leading to the presence of mono-chloro or hydroxy-substituted impurities. Overheating during the chlorination step can lead to the formation of undesired, often colored, byproducts. During the initial cyclization, improper reaction conditions can result in the formation of isomeric impurities or incomplete reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of moisture. | - Increase reaction time or temperature as guided by in-process monitoring (e.g., TLC, HPLC). - Ensure all reagents and solvents are anhydrous. - Optimize the molar ratio of reactants. |
| Incomplete Chlorination | - Insufficient amount of POCl₃. - Reaction temperature is too low. - Short reaction time. | - Increase the molar equivalents of POCl₃. A mixture of POCl₃ and PCl₅ can sometimes improve chlorination efficiency. - Gradually increase the reaction temperature while monitoring for exotherms. - Extend the reaction time. |
| Formation of Dark-Colored Impurities | - Reaction temperature is too high during chlorination. - Presence of oxygen. | - Maintain strict temperature control. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | - Product is an oil or difficult to crystallize. - Presence of persistent impurities. | - Try different solvent systems for recrystallization or trituration. - Consider a slurry wash with a non-polar solvent to remove less polar impurities. - For highly impure material, a short plug of silica gel filtration might be necessary even at a larger scale. |
| Runaway Reaction during POCl₃ Quenching | - Quenching with water or alcohol is highly exothermic. | - Quench the reaction mixture by slowly adding it to a cooled, stirred mixture of ice and a suitable base (e.g., sodium bicarbonate solution). - Ensure the quenching vessel has adequate cooling and venting. |
Experimental Protocols
Step 1: Synthesis of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4,6(7H)-dione
This procedure is based on laboratory-scale synthesis and should be optimized for scale-up with appropriate safety precautions.
Methodology:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and a suitable high-boiling solvent (e.g., diphenyl ether).
-
Add an excess of urea to the mixture.
-
Heat the reaction mixture to 180-200 °C with vigorous stirring. The reaction progress should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and add a suitable solvent like ethanol to precipitate the product.
-
Filter the solid, wash with ethanol, and dry under vacuum to obtain the dione intermediate.
Step 2: Synthesis of this compound
Methodology:
-
WARNING: This reaction should be performed in a well-ventilated fume hood with appropriate PPE. The reaction vessel should be equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to a gas scrubber to neutralize HCl fumes.
-
Charge the reaction vessel with the dione intermediate from Step 1.
-
Under an inert atmosphere (nitrogen or argon), slowly add an excess of phosphorus oxychloride (POCl₃) via the addition funnel. An exotherm may be observed. Maintain the temperature below 40 °C during the addition.
-
After the addition is complete, slowly heat the reaction mixture to reflux (around 110 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully add the reaction mixture to a stirred mixture of crushed ice and a neutralizing agent (e.g., sodium bicarbonate solution) in a separate, well-cooled vessel. This process is highly exothermic and will generate a significant amount of HCl gas. Ensure efficient stirring and cooling to control the temperature.
-
The crude product will precipitate out. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).
Quantitative Data Summary
The following table summarizes typical laboratory-scale data. For scale-up, these parameters will require optimization.
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Overall |
| Starting Material | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4,6(7H)-dione | - |
| Reagents | Urea, Diphenyl ether | POCl₃ | - |
| Typical Yield (Lab Scale) | 70-85% | 65-80% | 45-68% |
| Purity (Crude) | >90% | >85% | - |
| Purity (After Recrystallization) | - | >98% | >98% |
| Reaction Time (Lab Scale) | 4-8 hours | 4-12 hours | - |
| Reaction Temperature | 180-200 °C | Reflux (~110 °C) | - |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
References
Technical Support Center: Palladium Catalyst Removal from Pyrazolo[3,4-d]pyrimidine Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from pyrazolo[3,4-d]pyrimidine products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the high level of purity required for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my pyrazolo[3,4-d]pyrimidine product?
A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the FDA and EMA have strict limits on the amount of residual palladium permissible in active pharmaceutical ingredients (APIs). Furthermore, residual palladium can interfere with downstream synthetic steps and biological assays, leading to inaccurate results.
Q2: What are the most common forms of palladium residue I might encounter?
A2: Palladium residue can exist in several forms, including homogeneous (soluble) species, often complexed with ligands from the reaction, and heterogeneous (insoluble) forms like palladium black or Pd on carbon. The form of the palladium will dictate the most effective removal strategy.
Q3: I performed a Suzuki-Miyaura coupling to synthesize my pyrazolo[3,4-d]pyrimidine derivative. What's the best way to remove the palladium catalyst?
A3: For post-Suzuki-Miyaura purification, a multi-step approach is often most effective. This typically involves an initial filtration to remove heterogeneous palladium, followed by treatment with a scavenger to capture soluble palladium species. The choice of scavenger will depend on the specific pyrazolo[3,4-d]pyrimidine analogue and the solvent system.
Q4: Can I rely on column chromatography alone to remove palladium?
A4: While column chromatography can significantly reduce palladium levels, it is often not sufficient to meet stringent regulatory requirements. Studies on related heterocyclic compounds have shown that even after chromatographic purification, residual palladium can remain at levels exceeding 100 ppm.[1] Therefore, it is highly recommended to incorporate a scavenging step after chromatography.
Q5: How do I choose the right palladium scavenger for my pyrazolo[3,4-d]pyrimidine product?
A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the functional groups on your pyrazolo[3,4-d]pyrimidine. Thiol-based scavengers like SiliaMetS® Thiol are effective for a broad range of palladium species. It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific product.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from pyrazolo[3,4-d]pyrimidine products and provides systematic solutions.
Problem 1: High Levels of Residual Palladium After Filtration
-
Symptom: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis shows significant palladium content remaining after filtering the reaction mixture through celite or a similar filter aid.
-
Possible Cause: The palladium is likely present as soluble species, which are not removed by simple filtration.
-
Solution:
-
Employ a Scavenger: Treat the filtrate with a suitable palladium scavenger (see Protocol 1 below).
-
Crystallization: If your pyrazolo[3,4-d]pyrimidine product is a solid, recrystallization can be an effective method to leave palladium impurities in the mother liquor.
-
Activated Carbon Treatment: While effective, be aware that activated carbon can sometimes adsorb the product, leading to yield loss.[2]
-
Problem 2: Low Product Yield After Scavenger Treatment
-
Symptom: Significant loss of the desired pyrazolo[3,4-d]pyrimidine product after incubation with a scavenger.
-
Possible Cause: The scavenger may be non-selectively binding to your product. The nitrogen-rich pyrazolo[3,4-d]pyrimidine core can potentially interact with some scavengers.
-
Solution:
-
Screen Scavengers: Test a different type of scavenger. For example, if a thiol-based scavenger shows high product binding, try an amine-based scavenger or a different solid support.
-
Optimize Scavenger Amount: Use the minimum amount of scavenger required for effective palladium removal. This can be determined by running small-scale optimization experiments.
-
Wash the Scavenger: After filtration, wash the scavenger thoroughly with a suitable solvent to recover any adsorbed product.
-
Problem 3: Inconsistent Palladium Removal Results
-
Symptom: Batch-to-batch variability in the final palladium concentration.
-
Possible Cause: Inconsistent reaction work-up procedures or incomplete reaction leading to different palladium species.
-
Solution:
-
Standardize Work-up: Ensure that the work-up protocol is consistent for every batch.
-
Monitor Reaction Completion: Use techniques like TLC or LC-MS to ensure the reaction has gone to completion before initiating the purification process.
-
Degas Solvents: In Suzuki-Miyaura reactions, residual oxygen can affect the palladium catalytic cycle and lead to the formation of different palladium species that are more difficult to remove.[3] Ensure all solvents are properly degassed.
-
Quantitative Data on Palladium Removal
The following table summarizes the effectiveness of different purification methods on N-heterocyclic compounds, which can serve as a guide for pyrazolo[3,4-d]pyrimidine products.
| Purification Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Notes |
| Aqueous Work-up Only | ~500 - 5000 | ~100 - 1500 | 75 - 80% | Highly variable depending on the reaction.[1] |
| Column Chromatography | ~100 - 1500 | < 100 - >1000 | ~90% (average) | Can be effective but is not always sufficient.[1] |
| Scavenger (SiliaMetS Thiol) | >1300 | 2 | >99.8% | Demonstrated on a kilogram scale for a pharmaceutical intermediate.[4] |
| Column Chromatography + Scavenger | ~100 - >1000 | < 100 | >98% (average) | A reliable two-step process for achieving low ppm levels of palladium.[1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
-
Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform a standard aqueous work-up to remove inorganic salts.
-
Solvent Exchange: Dissolve the crude pyrazolo[3,4-d]pyrimidine product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's loading capacity (typically 3-5 equivalents relative to the palladium).
-
Incubation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified pyrazolo[3,4-d]pyrimidine product.
-
Analysis: Determine the residual palladium concentration using ICP-MS.
Visualizations
Caption: A typical experimental workflow for palladium removal.
Caption: A decision tree for troubleshooting palladium removal.
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,6-Dichloropyrimidine and 4,6-Dichloropyrazolo[3,4-d]pyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4,6-dichloropyrimidine and its fused analogue, 4,6-dichloropyrazolo[3,4-d]pyrimidine, in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in reactivity between these two scaffolds is crucial for the rational design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies. This document summarizes the key factors governing their reactivity, presents available experimental data in a comparative format, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.
Introduction to Reactivity Profiles
Both 4,6-dichloropyrimidine and 4,6-dichloropyrazolo[3,4-d]pyrimidine are highly valuable building blocks in medicinal chemistry due to the presence of two reactive chlorine atoms on an electron-deficient heterocyclic core. These chlorine atoms serve as excellent leaving groups in SNAr reactions, allowing for the facile introduction of a variety of nucleophiles, such as amines, alcohols, and thiols. The inherent electron-deficient nature of the pyrimidine ring activates the C4 and C6 positions towards nucleophilic attack.[1]
The fusion of a pyrazole ring to the pyrimidine core in 4,6-dichloropyrazolo[3,4-d]pyrimidine introduces additional electronic factors that modulate the reactivity of the chloro substituents. The pyrazole ring is also an electron-withdrawing heterocycle, which is expected to further enhance the electrophilicity of the pyrimidine ring, potentially leading to increased reactivity towards nucleophiles compared to the parent 4,6-dichloropyrimidine.
Comparative Reactivity Analysis
While direct, side-by-side quantitative kinetic studies comparing the SNAr reactivity of 4,6-dichloropyrimidine and 4,6-dichloropyrazolo[3,4-d]pyrimidine are not extensively documented in the literature, a qualitative and semi-quantitative comparison can be drawn from established principles of heterocyclic chemistry and reported synthetic transformations.
The reactivity of the chlorine atoms at the C4 and C6 positions in pyrimidine systems is well-established to be greater than at the C2 position.[2] This is attributed to the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the 4/6 positions. The negative charge in the intermediate can be effectively delocalized onto the ring nitrogen atoms.
In the case of 4,6-dichloropyrazolo[3,4-d]pyrimidine, the fused pyrazole ring acts as an additional electron-withdrawing group, which is anticipated to further decrease the electron density of the pyrimidine ring. This enhanced electrophilicity should, in principle, render 4,6-dichloropyrazolo[3,4-d]pyrimidine more reactive towards nucleophiles than 4,6-dichloropyrimidine under similar conditions.
Table 1: Comparison of Properties and Reactivity
| Feature | 4,6-Dichloropyrimidine | 4,6-Dichloropyrazolo[3,4-d]pyrimidine | Inferred Reactivity Comparison |
| Molecular Formula | C₄H₂Cl₂N₂ | C₅H₁Cl₂N₄ | - |
| Molecular Weight | 148.98 g/mol | 188.99 g/mol | - |
| Core Structure | Pyrimidine | Pyrazolo[3,4-d]pyrimidine | - |
| Electronic Nature | Electron-deficient | More electron-deficient due to fused pyrazole | 4,6-Dichloropyrazolo[3,4-d]pyrimidine is expected to be more reactive. |
| Reactivity Hotspots | C4 and C6 positions | C4 and C6 positions | Both are highly reactive at these positions. |
Table 2: Representative Reaction Yields for Mono-Amination
Direct comparative yield data under identical conditions is scarce. The following table presents typical yields reported in the literature for mono-amination reactions with representative amines, which can provide an indirect measure of reactivity. It is important to note that reaction conditions can significantly influence yields.
| Substrate | Nucleophile | Conditions | Yield | Reference |
| 4,6-Dichloropyrimidine | Adamantane-containing amine | K₂CO₃, DMF, 140 °C | 60-99% | [3] |
| 4,6-Dichloropyrimidine | Various amines | - | - | [4] |
| 4,6-Dichloropyrazolo[3,4-d]pyrimidine | Various amines | - | - | [5] |
| 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Aminobenzoic acid | Isopropanol, heat | - | [6] |
Note: The yields for 4,6-dichloropyrazolo[3,4-d]pyrimidine are not explicitly provided in a directly comparable format in the cited literature, but the successful synthesis of various amino derivatives implies good reactivity.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols for the nucleophilic aromatic substitution on both 4,6-dichloropyrimidine and 4,6-dichloropyrazolo[3,4-d]pyrimidine.
Protocol 1: Mono-amination of 4,6-Dichloropyrimidine
This protocol describes a general procedure for the catalyst-free mono-amination of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine (1.0 mmol)
-
Desired primary or secondary amine (1.0-1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0-4.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Protocol 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine and Subsequent Amination (Inferred)
The following outlines the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by a general protocol for its amination, inferred from related literature.[6][7]
Part A: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [7]
Materials:
-
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol and phosphorus oxychloride is heated to reflux at 110 °C for 4 hours.[7]
-
The reaction progress is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto ice water with stirring.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[7]
Part B: General Amination of 4,6-Dichloropyrazolo[3,4-d]pyrimidine (Inferred)
Materials:
-
4,6-Dichloropyrazolo[3,4-d]pyrimidine (1.0 mmol)
-
Desired amine (1.1-2.2 mmol)
-
Base (e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., Ethanol, DMF, Isopropanol)
Procedure:
-
To a solution of 4,6-dichloropyrazolo[3,4-d]pyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF), add the desired amine (1.1-2.2 mmol) and a base (e.g., K₂CO₃ or DIPEA).
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by crystallization or column chromatography to yield the aminated product.
Visualizing Reaction Pathways and Structures
The following diagrams, generated using Graphviz, illustrate the chemical structures and a general workflow for their functionalization.
Caption: Chemical structures of 4,6-dichloropyrimidine and 4,6-dichloropyrazolo[3,4-d]pyrimidine.
Caption: General experimental workflow for nucleophilic aromatic substitution on dichlorinated heterocycles.
Conclusion
Both 4,6-dichloropyrimidine and 4,6-dichloropyrazolo[3,4-d]pyrimidine are highly reactive substrates for nucleophilic aromatic substitution, offering versatile platforms for the synthesis of complex, biologically active molecules. Based on fundamental electronic principles, the fusion of the electron-withdrawing pyrazole ring is expected to render 4,6-dichloropyrazolo[3,4-d]pyrimidine the more reactive of the two. However, without direct comparative quantitative data, this remains a well-supported hypothesis rather than an experimentally verified fact under a range of conditions. The choice between these two scaffolds in a synthetic campaign will ultimately depend on the specific target molecule, the desired substitution pattern, and the required reactivity profile. The provided protocols offer a starting point for the exploration of their synthetic utility. Further quantitative studies are warranted to fully elucidate the reactivity differences between these two important heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel pyrazolo[3,4-d]pyrimidine with 4-(1H-benzimidazol-2-yl)-phenylamine as broad spectrum anticancer agents: Synthesis, cell based assay, topoisomerase inhibition, DNA intercalation and bovine serum albumin studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Biological activity of pyrazolo[3,4-d]pyrimidines versus quinazolines as kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology and inflammation drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Among the myriad of heterocyclic scaffolds employed to design these inhibitors, pyrazolo[3,4-d]pyrimidines and quinazolines stand out as "privileged structures." Both are bioisosteres of the adenine core of ATP, enabling them to effectively compete for the ATP-binding site within the kinase domain.[1][2] This guide provides an objective, data-driven comparison of these two prominent scaffolds, summarizing their biological activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Structural and Mechanistic Overview
Both pyrazolo[3,4-d]pyrimidines and quinazolines owe their efficacy to their ability to mimic the purine ring of ATP. This structural similarity allows them to form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone of their ATP-competitive mechanism of inhibition.
-
Pyrazolo[3,4-d]pyrimidine: This scaffold is a fused pyrazole and pyrimidine ring system. Its nitrogen atom configuration allows it to act as a hydrogen bond donor and acceptor, mimicking the interactions of adenine with the kinase hinge.[3] The discovery of PP1 and PP2 as Src family kinase inhibitors was an early demonstration of this scaffold's potential.[1][4] More recently, the FDA-approved drug Ibrutinib (Imbruvica), a potent BTK inhibitor, has solidified the importance of this core in modern drug design.[1][3]
-
Quinazoline: Composed of a fused benzene and pyrimidine ring, the quinazoline core is another highly successful scaffold.[5] The N1 and N3 atoms of the pyrimidine ring are critical for hinge binding.[6] The 4-anilinoquinazoline moiety, in particular, has become a classic pharmacophore for targeting tyrosine kinases.[6] This is exemplified by the first generation of EGFR inhibitors, such as Gefitinib and Erlotinib, and later generations that continue to utilize this robust framework.[6][7][8]
Comparative Biological Activity
While both scaffolds can be adapted to target a wide range of kinases, historical development and structure-activity relationship (SAR) studies have revealed certain tendencies.
-
Pyrazolo[3,4-d]pyrimidines have shown remarkable versatility, yielding potent inhibitors for both tyrosine kinases (e.g., Src, EGFR, BTK) and serine/threonine kinases (e.g., CDKs, mTOR).[1][4][9][10] The SAR for this class is often dictated by substitutions at the 1, 3, 4, and 6 positions, which modulate potency and selectivity. For instance, attaching an α,β-unsaturated carbonyl moiety, as seen in ibrutinib, can lead to covalent, irreversible inhibition by reacting with a nearby cysteine residue.[4]
-
Quinazolines are most famously associated with the inhibition of receptor tyrosine kinases, particularly members of the ErbB family (EGFR, HER2).[6][11] The SAR is heavily influenced by the substituent at the 4-position (typically a substituted aniline) and the alkoxy groups at the 6- and 7-positions, which can enhance binding affinity and modulate pharmacokinetic properties. However, modifications to this core have also produced potent inhibitors of other kinase families, including PI3K, VEGFR, and Aurora kinases.[7][12][13]
Data Presentation: Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds from both classes against various key kinase targets.
Table 1: Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib | BTK | 7.95 | [1] |
| PP2 | Src | ~50 | [1][4] |
| Compound 2d | CDK2 | ~Roscovitine | [9] |
| Compound 17 | EGFR | 4180 | [9] |
| Compound 16 | EGFR | 34 | [14] |
| AZD1152 | Aurora B | 0.37 | [7] |
| Compound 14 | CDK2/cyclin A2 | 57 | [10] |
Table 2: Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 20.72 - 27.06 | [6] |
| Erlotinib | EGFR | 2 | [7] |
| Lapatinib | EGFR/HER2 | 9.8 / 10.2 | [7] |
| Afatinib | Pan-HER | Sub-nanomolar | [6] |
| Barasertib | Aurora B | 0.37 | [7] |
| Compound 22a | VEGFR-2 | 60.00 | [13] |
| Compound 21 | VEGFR-2 | 4600 | [13] |
Experimental Protocols
Accurate determination of inhibitor potency is fundamental. Below are generalized protocols for key assays.
Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)
This protocol describes a luminescence-based assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Test inhibitors (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (at or near the Km for the specific kinase)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Also, prepare a DMSO-only vehicle control.[15]
-
Kinase Reaction Setup:
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[16]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[15][16]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[17]
Protocol 2: Cell-Based Proliferation Assay (GI50 Determination)
This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, H1975, MCF-7)
-
Complete cell culture medium
-
Test inhibitors (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator.[15]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Replace the old medium with the medium containing the different inhibitor concentrations or a vehicle control.[15]
-
Incubation: Incubate the plate for a specified period (typically 72 hours) at 37°C in a 5% CO₂ incubator.[15][18]
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker to induce cell lysis and incubate to stabilize the signal as per the manufacturer's instructions.[18]
-
-
Data Acquisition: Read the luminescence or absorbance on a plate reader.
-
Data Analysis: Normalize the signal values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[15]
Signaling Pathway Visualization
Many inhibitors from both classes target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.
Conclusion
Both pyrazolo[3,4-d]pyrimidines and quinazolines are exceptionally valuable scaffolds in the development of kinase inhibitors. They share a common ATP-competitive mechanism of action rooted in their structural mimicry of adenine. While quinazolines have a celebrated history in the development of EGFR inhibitors, pyrazolo[3,4-d]pyrimidines have demonstrated broad applicability against a diverse range of kinase targets, highlighted by the success of covalent inhibitors like ibrutinib. The choice between these scaffolds depends on the specific kinase target, the desired selectivity profile, and the potential for synthetic modification. Ongoing research continues to explore novel derivatives of both cores, ensuring their continued prominence in the pipeline of targeted therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. assayquant.com [assayquant.com]
- 18. benchchem.com [benchchem.com]
4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Superior Alternative to Traditional Purine Scaffolds in Kinase Inhibition
For researchers and professionals in drug development, the quest for more effective and selective kinase inhibitors is relentless. The 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is emerging as a powerful alternative to traditional purine-based structures, offering enhanced potency and opportunities for novel molecular designs. This guide provides an objective comparison, supported by experimental data, to highlight the advantages of this innovative scaffold.
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the natural purine ring system found in adenosine triphosphate (ATP).[1] This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site, a critical mechanism for inhibiting enzyme activity.[1][2] The this compound derivative, in particular, serves as a versatile intermediate for synthesizing a diverse range of kinase inhibitors with significant therapeutic potential.
Performance Comparison: Pyrazolo[3,4-d]pyrimidine vs. Purine Scaffolds
Experimental data consistently demonstrates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory activity against a variety of kinases, often surpassing their purine-based counterparts.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a key target in cancer therapy, and pyrazolo[3,4-d]pyrimidine-based inhibitors have shown remarkable efficacy.
| Compound/Scaffold | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative 1 | EGFR | 0.034 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative 2 | EGFR | 0.054 | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivative 3 | EGFR | 0.135 | [3] |
| Erlotinib (Purine-like Scaffold) | EGFR | 0.002-0.02 | Varies by study |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anti-angiogenic activity by inhibiting VEGFR.
| Compound/Scaffold | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | VEGFR-2 | 0.063 | [4] |
| Sunitinib (Indolinone Scaffold) | VEGFR-2 | 0.035 | [4] |
Note: Sunitinib, while not a purine, is a standard VEGFR inhibitor used for comparison.
c-Src Kinase Inhibition
The c-Src tyrosine kinase is implicated in cancer cell proliferation, survival, and metastasis. Pyrazolo[3,4-d]pyrimidine-based inhibitors have shown significant promise in targeting this oncoprotein.
| Compound/Scaffold | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine S7 | c-Src | 6.24 | [5] |
| Pyrazolo[3,4-d]pyrimidine S29 | c-Src | 1.72 | [5] |
| Pyrazolo[3,4-d]pyrimidine SI163 | c-Src | 3.5 | [5] |
| PP2 (Purine-based inhibitor) | Src family kinases | ~0.005-0.1 | Varies by study |
Experimental Protocols
Detailed methodologies for key kinase inhibition assays are provided below to facilitate the replication and validation of these findings.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant target kinase (e.g., EGFR, VEGFR-2, c-Src)
-
Specific peptide substrate for the kinase
-
Test compound (e.g., this compound derivative)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: Add a small volume of the diluted compound or vehicle control to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the master mix to each well.
-
Allow the plate to pre-incubate to permit inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction by adding the detection reagent.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.
-
-
Data Analysis: Calculate the IC50 value by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Kinase Phosphorylation Assay
This protocol assesses the ability of an inhibitor to block kinase activity within a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-kinase and anti-total-kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a suitable confluency.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified time.
-
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by pyrazolo[3,4-d]pyrimidine inhibitors and a typical experimental workflow.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4- d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Pyrazolo[3,4-d]pyrimidine and Pyrazolopyrimidine Inhibitors in Kinase-Targeted Drug Discovery
A detailed examination of two prominent scaffolds in kinase inhibition, this guide provides a comparative analysis of pyrazolo[3,4-d]pyrimidine and pyrazolopyrimidine derivatives based on molecular docking studies and experimental data. This report is intended for researchers, scientists, and drug development professionals.
The pyrazolo[3,4-d]pyrimidine and pyrazolopyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors. Their structural similarity to the endogenous ATP molecule allows them to effectively compete for the kinase hinge region, a critical component of the ATP-binding pocket. This guide synthesizes data from multiple studies to offer a comparative overview of their performance as inhibitors, focusing on their application in cancer therapy through the inhibition of key kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Performance: Docking Scores and Biological Activity
Molecular docking simulations are a cornerstone in modern drug discovery, providing insights into the binding affinities and interaction patterns of small molecules with their protein targets. The data presented below, collated from various independent studies, compares the docking scores and corresponding biological activities (IC50 values) of derivatives from both pyrazolo[3,4-d]pyrimidine and pyrazolopyrimidine scaffolds against different kinase targets.
Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core has been extensively explored for its potent inhibitory activity against a range of kinases. As a bioisostere of the purine ring, it is a highly effective scaffold for developing inhibitors that target the ATP-binding site of kinases.[1]
| Compound Class | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK2 | Not specified | Leu83 | 0.057 - 3.646 µM | [1][2] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK2/GSK3β | Not specified | Hinge region amino acids | CDK2: 0.128 - 0.244 µM; GSK3β: 0.160 - 0.317 µM | [3] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | VEGFR-2 | Not specified | Not specified | Not specified | [4] |
| 4-Phenoxy-1H-pyrazolo[3,4-d]pyrimidine | FLT3 | Not specified | Not specified | Not specified | [5] |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | PI3-K/mTOR | -10.2 to -10.7 | Not specified | Not specified | [6] |
Pyrazolopyrimidine Derivatives as Kinase Inhibitors
Similarly, the broader class of pyrazolopyrimidines has demonstrated significant potential in kinase inhibition. These compounds also mimic the purine structure of ATP, enabling them to form crucial hydrogen bonds within the kinase active site.
| Compound Class | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Experimental IC50 | Reference |
| Pyrazolopyrimidine-based compounds | TgCDPK1/Src | Not specified | Not specified | Not specified | [7] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | PIM-1 | Not specified | Not specified | 0.60 - 1.82 µM | [8] |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | EGFR | Not specified | Not specified | Not specified | [9] |
Signaling Pathways and Experimental Workflow
To contextualize the role of these inhibitors, it is crucial to understand the signaling pathways they target and the typical workflow of a computational-experimental drug discovery project.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Insilico Analysis and Molecular Docking Study Of 4-Phenoxy-1h-Pyrazolo [ijaresm.com]
- 6. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Palladium Catalysts in the Synthesis of Novel Pyrazolopyrimidines via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug discovery and development, this reaction is particularly vital for the derivatization of heterocyclic scaffolds like pyrazolopyrimidines, which are prevalent in a wide array of biologically active molecules. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall success of the coupling of dichloropyrazolopyrimidines with various boronic acids. This guide provides a comparative overview of different palladium catalysts, supported by experimental data from related heterocyclic systems, to aid researchers in selecting the optimal catalytic system.
Comparative Efficacy of Palladium Catalysts
The efficiency of a palladium-catalyzed Suzuki coupling is highly dependent on the nature of the catalyst, the ligands, the base, and the solvent system. Below is a summary of quantitative data from studies on Suzuki coupling with structurally similar dichloropyrimidines and bromopyrazolopyrimidines, offering valuable insights for reactions with dichloropyrazolopyrimidines.
| Catalyst | Ligand | Base | Solvent | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 2,4-Dichloropyrimidine | 70-85% | [1][2] |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 2,4-Dichloropyrimidine | ~70% | [1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 2,4-Dichloropyrimidine | <40% | [1] |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 2,4-Dichloropyrimidine | <40% | [1] |
| XPhosPdG2 | XPhos | - | Water | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 67-89% | [3][4] |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane | C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones | Good to Excellent | [3] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~60% | [5][6][7] |
Key Observations:
-
Pd(PPh₃)₄ has demonstrated high efficacy in the Suzuki coupling of dichloropyrimidines, consistently providing good to excellent yields.[1][2] Its low cost and commercial availability make it a common first choice.
-
The use of a ferrocenylphosphine ligand in PdCl₂(dppf)·CH₂Cl₂ also results in high yields, suggesting that ligands with a wide bite angle can be very effective.[1]
-
Palladium(II) acetate, Pd(OAc)₂ , when used as a pre-catalyst, generally shows lower yields in the absence of specialized ligands for this class of substrates.[1]
-
For pyrazolopyrimidine systems, second-generation Buchwald precatalysts like XPhosPdG2 in combination with the corresponding ligand have proven to be highly efficient, especially in preventing side reactions like debromination.[3][4]
-
The choice of base and solvent also plays a crucial role, with carbonate bases and ethereal solvents like 1,4-dioxane in the presence of water being common and effective choices.[1][5][6][7]
Experimental Protocols
Below are detailed experimental protocols adapted from literature for Suzuki coupling reactions with related chloro- and bromo-substituted pyrimidine and pyrazolopyrimidine systems. These serve as a strong starting point for developing specific procedures for dichloropyrazolopyrimidines.
Protocol 1: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines
This protocol is adapted from a procedure for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.[1]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5-3 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave synthesis vial, combine 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and water in a 2:1 ratio (e.g., 4 mL dioxane, 2 mL water).
-
Seal the vial and purge with an inert gas (e.g., argon).
-
Place the vial in a microwave reactor and irradiate at 100 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Suzuki Coupling of a Bromopyrazolopyrimidine
This protocol is based on the synthesis of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones.[3]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhosPdG2 (catalyst)
-
XPhos (ligand)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., THF or water)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the bromopyrazolopyrimidine, arylboronic acid, base, catalyst, and ligand.
-
Add the solvent and degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates a typical experimental workflow for a Suzuki coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful synthesis of substituted pyrazolopyrimidines via Suzuki coupling. While Pd(PPh₃)₄ remains a robust and versatile catalyst for related dichloropyrimidine systems, more advanced catalytic systems involving bulky phosphine ligands like XPhos, often delivered as palladacycle precatalysts, show exceptional performance for pyrazolopyrimidine scaffolds. Researchers should consider screening a variety of catalysts, bases, and solvents to optimize the reaction for their specific dichloropyrazolopyrimidine substrate. The provided protocols and workflow offer a solid foundation for initiating these critical investigations in the pursuit of novel therapeutic agents.
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Anti-Proliferative Potential of Pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-proliferative activity of various pyrazolo[3,4-d]pyrimidine derivatives. This document summarizes quantitative data from multiple studies, offers detailed experimental protocols for key assays, and visualizes the intricate signaling pathways these compounds modulate.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of novel compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values for various pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Series 1 (CDK2 Inhibitors) | |||
| Compound 14[2] | MCF-7 (Breast) | 0.045 | CDK2/cyclin A2 Inhibition |
| HCT-116 (Colon) | 0.006 | ||
| HepG2 (Liver) | 0.048 | ||
| Compound 15[2] | MCF-7 (Breast) | 0.046 | CDK2/cyclin A2 Inhibition |
| HCT-116 (Colon) | 0.007 | ||
| HepG2 (Liver) | 0.048 | ||
| Compound 3d[5] | A498 (Kidney) | 0.0263 | CDK2 Inhibition |
| Series 2 (VEGFR-2 Inhibitors) | |||
| Compound 12b[6] | MDA-MB-468 (Breast) | 3.343 | VEGFR-2 Inhibition |
| T-47D (Breast) | 4.792 | ||
| Compound II-1[7][8] | HepG2 (Liver) | 5.90 | VEGFR-2 Inhibition |
| Series 3 (Src Kinase Inhibitors) | |||
| SI221[9] | Glioblastoma Cell Lines | Not specified (effective) | SFK Inhibition |
| S7, S29, SI163[10] | Medulloblastoma Cell Lines | Not specified (effective) | Src Kinase Inhibition |
| Series 4 (EGFR Inhibitors) | |||
| Compound 12b[11] | A549 (Lung) | 8.21 | EGFR WT and EGFR T790M Inhibition |
| HCT-116 (Colon) | 19.56 | ||
| Compound 15[12] | NCI 60 Cell Panel | 0.018 - 9.98 (GI50) | EGFR-TK Inhibition |
| Compound 16[12] | NCI 60 Cell Panel | 0.018 - 9.98 (GI50) | EGFR-TK Inhibition |
| Miscellaneous Derivatives | |||
| Compound 5[13] | A549 (Lung) | 148 | Inhibition of Proliferation |
| HT1080 (Fibrosarcoma) | 96.25 | ||
| Hela (Cervical) | 74.8 | ||
| Caco-2 (Colon) | 76.92 | ||
| Compound 7[13] | A549 (Lung) | 17.50 | Inhibition of Proliferation |
| HT1080 (Fibrosarcoma) | 73.08 | ||
| Hela (Cervical) | 68.75 | ||
| Caco-2 (Colon) | 43.75 |
Experimental Protocols
The following is a detailed methodology for the in vitro anti-proliferative assays commonly used to evaluate pyrazolo[3,4-d]pyrimidine derivatives, based on protocols described in multiple research articles.[2][11][14][15]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Mechanisms of Action
Pyrazolo[3,4-d]pyrimidine derivatives exert their anti-proliferative effects by targeting key signaling pathways involved in cancer cell growth, survival, and proliferation. The following diagrams illustrate some of the primary mechanisms of action.
Caption: General workflow for determining the anti-proliferative activity.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][6][16] Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[6][7]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Src Kinase Signaling Pathway
Src family kinases (SFKs) are non-receptor tyrosine kinases that play a critical role in regulating cell proliferation, survival, and migration.[9][17] Overexpression and activation of Src are common in many cancers.[10] Pyrazolo[3,4-d]pyrimidine derivatives can inhibit Src kinase activity, leading to cell cycle arrest and apoptosis.[10][18]
Caption: Modulation of the Src kinase signaling pathway.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, is a key regulator of the cell cycle, particularly the G1/S phase transition.[2][19] Dysregulation of CDK2 activity is a hallmark of many cancers.[3] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[2][5][20]
Caption: Inhibition of the CDK2-mediated cell cycle progression.
References
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e][1,2,4]triazolo[1,5- c]pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Pyrazolo[3,4-d]pyrimidines in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its structural resemblance to adenine, a key component of ATP. This similarity allows it to function as a hinge-binding motif in numerous protein kinases, which are critical targets in cancer therapy.[1][2][3][4] Modifications at the 4-position of this heterocyclic system have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted pyrazolo[3,4-d]pyrimidines, supported by experimental data and detailed protocols.
Comparative Analysis of 4-Substituted Pyrazolo[3,4-d]pyrimidine Analogs
The nature of the substituent at the C4-position of the pyrazolo[3,4-d]pyrimidine core profoundly influences the biological activity of these compounds, particularly their efficacy as kinase inhibitors and anticancer agents. Here, we compare three major classes of 4-substituted derivatives: 4-anilino, 4-(piperazin-1-yl), and other 4-amino derivatives.
4-Anilino Substituted Pyrazolo[3,4-d]pyrimidines
Derivatives featuring a substituted aniline moiety at the 4-position have demonstrated significant potential as inhibitors of various tyrosine kinases, including Src, EGFR, and ErbB2.[2][3][5][6]
Key SAR Observations:
-
Substitution on the Anilino Ring: The position and nature of substituents on the anilino ring are critical for activity. Electron-withdrawing groups, such as halogens, can enhance potency. For instance, a 4-chlorophenyl group attached to a piperazine linker at the 4-position has shown potent anticancer activity.[6]
-
Linker between Pyrazolo[3,4-d]pyrimidine and Anilino Group: While direct C-N linkage is common, the introduction of linkers like piperazine can modulate solubility and provide additional interaction points with the target kinase.
Table 1: Anticancer and Kinase Inhibitory Activities of Representative 4-Anilino Pyrazolo[3,4-d]pyrimidines
| Compound ID | 4-Substituent | Target Kinase(s) | IC50 (µM) | Target Cell Line(s) | GI50/IC50 (µM) | Reference |
| Compound 7d | 4-(4-(4-chlorophenyl)piperazin-1-yl) | EGFR, ErbB2 | 0.18 (EGFR), 0.25 (ErbB2) | OVCAR-4, ACHN, NCI-H460 | 1.74 (OVCAR-4), 5.53 (ACHN), 4.44 (NCI-H460) | [6] |
| SI-388 | N-(4-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(methylthio) | Src | Potent Inhibition | Glioblastoma cells | - | [5][7] |
Note: '-' indicates data not available in the cited source.
4-(Piperazin-1-yl) Substituted Pyrazolo[3,4-d]pyrimidines
The incorporation of a piperazine ring at the 4-position often serves as a versatile linker to introduce further diversity and improve physicochemical properties. These compounds have shown promise as inhibitors of kinases like FLT3.[8][9]
Key SAR Observations:
-
Terminal Moieties on Piperazine: The substituent on the distal nitrogen of the piperazine ring plays a crucial role. Aromatic and heteroaromatic moieties can lead to potent anticancer activity.[8][9] For example, compounds with a terminal 1,3,4-thiadiazole linked via a piperazine acetamide showed potent inhibition against a broad range of cancer cell lines.[8]
-
Linker between Piperazine and Terminal Group: An acetamide linkage between the piperazine and the terminal aromatic/heteroaromatic ring has been shown to be favorable for activity.[8][9]
Table 2: Anticancer Activity of Representative 4-(Piperazin-1-yl) Pyrazolo[3,4-d]pyrimidines
| Compound ID | 4-Substituent | Target Cancer Cell Lines | GI50 (µM) | Reference |
| Compound XVI | 4-(4-(2-(1,3,4-thiadiazol-2-yl)acetyl)piperazin-1-yl) | Non-small cell lung, melanoma, leukemia, renal | 1.17 - 18.40 | [8] |
| Compound XIIb | 4-(4-(2-(4-bromophenylamino)acetyl)piperazin-1-yl) | Non-small cell lung, melanoma, renal | Potent Inhibition (%) | [9] |
| Compound XIIc | 4-(4-(2-(4-chlorophenylamino)acetyl)piperazin-1-yl) | Non-small cell lung, melanoma, renal | Potent Inhibition (%) | [9] |
Note: Specific GI50 values for compounds XIIb and XIIc were presented as percentage inhibition in the source.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of novel compounds. Below are methodologies for key assays cited in the evaluation of 4-substituted pyrazolo[3,4-d]pyrimidines.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and DTT.[10]
-
ATP Solution: Prepared at a concentration near the Km for the target kinase.
-
Substrate: A specific peptide or protein that is phosphorylated by the kinase.
-
Test Compound: Dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
-
Assay Procedure:
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).[10]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a specific duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
-
Data Analysis:
-
Generate a DNA content histogram to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.[17]
-
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, such as cleaved caspases and PARP, which are key markers of apoptosis.[18][19][20]
Protocol:
-
Protein Extraction:
-
Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
-
Blocking and Antibody Incubation:
-
Detection:
-
Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[18]
-
-
Analysis:
-
Analyze the intensity of the bands to determine the relative expression levels of the apoptotic markers.
-
Visualizing Key Concepts
The following diagrams illustrate important concepts related to the SAR of 4-substituted pyrazolo[3,4-d]pyrimidines.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. nanocellect.com [nanocellect.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Selectivity Profiling of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine core of ATP, which facilitates binding to the hinge region of kinase active sites. This privileged structure has been the foundation for numerous clinically relevant inhibitors targeting a variety of kinases. This guide provides a comparative analysis of the selectivity profiles of representative pyrazolo[3,4-d]pyrimidine-based inhibitors against different kinase families, supported by experimental data from large-scale kinome profiling.
Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine Inhibitors
The following tables summarize the kinome-wide selectivity of three exemplary pyrazolo[3,4-d]pyrimidine-based inhibitors: a Src family kinase inhibitor (PP1), a Cyclin-Dependent Kinase (CDK) inhibitor (Roscovitine), and a Protein Kinase D (PKD) inhibitor (CRT0066101). The data, presented as a percentage of control, is derived from KINOMEscan™ assays, which measure the binding of a compound to a panel of kinases. A lower percentage of control indicates stronger binding.
Table 1: Selectivity Profile of PP1 (Src Family Kinase Inhibitor)
| Kinase Target | Percentage of Control (%) | Kinase Family |
| SRC | 1.5 | Tyrosine Kinase |
| LCK | 0.8 | Tyrosine Kinase |
| FYN | 1.2 | Tyrosine Kinase |
| YES | 2.5 | Tyrosine Kinase |
| ABL1 | 3.5 | Tyrosine Kinase |
| CDK2 | 85 | CMGC |
| MAPK1 (ERK2) | 92 | CMGC |
| PIK3CA | 98 | PI3K |
| AKT1 | 95 | AGC |
| PKD1 (PKCµ) | 78 | CAMK |
Table 2: Selectivity Profile of Roscovitine (CDK Inhibitor)
| Kinase Target | Percentage of Control (%) | Kinase Family |
| CDK2 | 3.5 | CMGC |
| CDK1 | 5.2 | CMGC |
| CDK5 | 4.1 | CMGC |
| CDK7 | 8.0 | CMGC |
| CDK9 | 6.5 | CMGC |
| SRC | 75 | Tyrosine Kinase |
| MAPK1 (ERK2) | 88 | CMGC |
| PIK3CA | 96 | PI3K |
| AKT1 | 91 | AGC |
| PKD1 (PKCµ) | 82 | CAMK |
Table 3: Selectivity Profile of CRT0066101 (PKD Inhibitor)
| Kinase Target | IC50 (nM) | Kinase Family |
| PKD1 | 1 | CAMK |
| PKD2 | 2.5 | CAMK |
| PKD3 | 2 | CAMK |
| PIM2 | 135.7 | CAMK |
| PKCα | >10,000 | AGC |
| MEK1 | >10,000 | STE |
| ERK2 | >10,000 | CMGC |
| c-Raf | >10,000 | TKL |
| c-Src | >10,000 | Tyrosine Kinase |
Note: Data for CRT0066101 is presented as IC50 values from biochemical assays, as comprehensive KINOMEscan™ "percentage of control" data was not available in the same format. A lower IC50 value indicates higher potency.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay platform from Eurofins DiscoverX is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[1][2]
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed as fusion proteins with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand in the wells of a microplate. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.
-
Quantification: After an incubation period, the unbound kinase is washed away, and the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the attached DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition of the kinase binding to the immobilized ligand.
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay from Thermo Fisher Scientific is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for detecting and characterizing kinase inhibitors.
Principle: The assay measures the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a europium (Eu) chelate-labeled anti-tag antibody. When the tracer and the antibody-labeled kinase are in close proximity, FRET occurs from the Eu donor to the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, the Eu-labeled anti-tag antibody-kinase complex, and the fluorescent tracer at the desired concentrations in assay buffer.
-
Assay Assembly: In a microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.
Signaling Pathway Diagrams
Src Tyrosine Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its activation by various upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, initiates a cascade of downstream signaling events.
CDK2/Cyclin E Signaling Pathway in G1/S Transition
The progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases. The CDK2/Cyclin E complex is a key player in this transition, phosphorylating target proteins that are essential for the initiation of DNA replication.
Protein Kinase D (PKD) Signaling in Cancer
Protein Kinase D (PKD) is a family of serine/threonine kinases that are implicated in a diverse range of cellular processes relevant to cancer, such as cell proliferation, survival, migration, and angiogenesis. PKD can be activated by various stimuli, including G-protein coupled receptors (GPCRs) and growth factor receptors, often through a diacylglycerol (DAG) and protein kinase C (PKC) dependent mechanism.
References
Optimizing Suzuki Coupling of Dichloropyrazolopyrimidines: A Comparative Guide to Base Selection
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like pyrazolopyrimidines is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for creating carbon-carbon bonds, and the choice of base is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This guide provides an objective comparison of different bases for the Suzuki coupling of dichloropyrazolopyrimidines, supported by experimental data from relevant studies on similar heterocyclic systems.
The pyrazolopyrimidine core is a privileged scaffold found in numerous biologically active molecules. The ability to selectively introduce aryl or heteroaryl substituents at specific positions via Suzuki coupling is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. While the palladium catalyst and ligand often take center stage, the selection of an appropriate base is a nuanced yet pivotal decision that can make the difference between a high-yielding, clean reaction and a complex mixture of byproducts.
The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role primarily in the transmetalation step. It is generally accepted that the base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its organic group to the palladium center. The strength and nature of the base can influence the rate of this step and suppress side reactions such as protodeboronation.
Comparative Performance of Different Bases
The selection of an optimal base is highly dependent on the specific substrates, catalyst system, and reaction conditions. Below is a summary of commonly used bases in the Suzuki coupling of halogenated pyrimidine and pyrazolopyrimidine systems, with supporting data from the literature.
| Base | Catalyst System (Example) | Solvent (Example) | Substrate (Example) | Yield (%) | Reference |
| K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good | [1] |
| K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 2,4-dichloropyrimidine | 81 | [2][3] |
| K₂CO₃ | XPhosPdG2/XPhos | EtOH/H₂O | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 45-89 | [4] |
| Na₂CO₃ | PdCl₂(PPh₃)₂ | Dioxane | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | 9 | [4] |
| NaHCO₃ | Not Specified | Not Specified | Halogenated Pyrimidine Derivative | 91 | [5] |
| KF | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | THF | 2,4-dichloropyridine | Moderate | [6] |
Inorganic bases are the most frequently employed in Suzuki-Miyaura couplings of halogenated nitrogen heterocycles.
-
Potassium Carbonate (K₂CO₃): A moderately strong and widely used base, K₂CO₃ has demonstrated high efficacy in the Suzuki coupling of 2,4-dichloropyrimidines, affording good to excellent yields.[2][3] In studies on 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones, K₂CO₃ also proved effective, particularly when paired with specific palladium catalysts and solvent systems.[4]
-
Potassium Phosphate (K₃PO₄): A stronger base than K₂CO₃, K₃PO₄ is often effective in more challenging coupling reactions. For the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, K₃PO₄ in combination with Pd(PPh₃)₄ in 1,4-dioxane was found to provide good yields.[1]
-
Sodium Carbonate (Na₂CO₃): While also commonly used, Na₂CO₃ was found to be less effective than K₂CO₃ in the coupling of a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, resulting in a significantly lower yield of the desired product.[4]
-
Sodium Bicarbonate (NaHCO₃): A milder base, NaHCO₃, can be advantageous when dealing with base-sensitive functional groups. In some instances, mild bases have been shown to provide better conversion than strong bases, which can lead to hydrolysis of the starting material.[5]
-
Potassium Fluoride (KF): The fluoride ion is believed to play a unique role in activating the boronic acid. KF has been used successfully in the Suzuki coupling of dichloropyridines, which are structurally related to dichloropyrazolopyrimidines.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of target compounds. Below are representative protocols for Suzuki-Miyaura coupling reactions adapted from the literature for similar heterocyclic systems.
Protocol 1: Suzuki Coupling of a Dichloropyrimidine using K₂CO₃ (Microwave-Assisted)
This protocol is based on the successful coupling of 2,4-dichloropyrimidines.[2][7]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the vial.
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and flush with an inert gas (e.g., argon or nitrogen).
-
Irradiate the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[2]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Bromo-pyrazolopyrimidinone using K₂CO₃
This protocol is adapted from the optimization studies on 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones.[4]
Materials:
-
3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhosPdG2 (0.05 equiv)
-
XPhos (0.10 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Ethanol/Water mixture (4:1)
Procedure:
-
To a reaction vessel, add the 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivative, arylboronic acid, K₂CO₃, XPhosPdG2, and XPhos.
-
Add the ethanol/water (4:1) solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at the optimized temperature (e.g., 80-110 °C) for the required time (e.g., 40 minutes under microwave irradiation).[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Purify the product by flash chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Conclusion
The choice of base is a critical parameter in optimizing the Suzuki coupling of dichloropyrazolopyrimidines. While a universal "best" base does not exist, the data suggests that moderately strong inorganic bases like K₂CO₃ and K₃PO₄ are excellent starting points for optimization studies. The selection should always be made in the context of the specific substrates, catalyst, and solvent system. For substrates with base-sensitive functional groups, milder bases such as NaHCO₃ should be considered. Systematic screening of bases, in conjunction with other reaction parameters, is the most effective strategy for achieving high yields and purity in the synthesis of novel pyrazolopyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of Novel Pyrazolo[3,4-d]pyrimidine Derivatives on Cancer Cell Lines
A comprehensive review of recent studies reveals the potent and selective cytotoxic activity of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives against a variety of human cancer cell lines. These compounds, designed as bioisosteres of purines, exhibit promising anticancer properties by targeting key enzymes and signaling pathways involved in tumor growth and proliferation. This guide summarizes the cytotoxic profiles of several lead compounds, details the experimental methodologies used for their evaluation, and visualizes the underlying mechanisms of action.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined in these studies. The data presented in the table below summarizes the IC50 values for the most promising derivatives from recent literature, offering a comparative overview of their efficacy and selectivity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | Staurosporine | 6.358 ± 0.24 | [1][2] |
| T-47D (Breast) | 4.792 ± 0.21 | Staurosporine | 4.849 ± 0.22 | [1][2] | |
| 10e | MCF-7 (Breast) | 11 | - | - | [3] |
| 7f | MCF-7 (Breast) | Not specified, but potent | Methotrexate (MTX) | 5.57 (DHFR IC50) | [4] |
| VIIa | 57 different cell lines | 0.326 - 4.31 | - | - | [5] |
| 14 | MCF-7 (Breast) | 0.045 | Sorafenib | 0.144 | [6][7][8] |
| HCT-116 (Colon) | 0.006 | Sorafenib | 0.176 | [6][7][8] | |
| HepG-2 (Liver) | 0.048 | Sorafenib | 0.019 | [6][7][8] | |
| 15 | MCF-7 (Breast) | 0.046 | Sorafenib | 0.144 | [6][7][8] |
| HCT-116 (Colon) | 0.007 | Sorafenib | 0.176 | [6][7][8] | |
| HepG-2 (Liver) | 0.048 | Sorafenib | 0.019 | [6][7][8] | |
| DOX/MDA-MB-468 | 0.267 | - | - | [9][10] | |
| 7d | OVCAR-4 (Ovarian) | 1.74 | Erlotinib | - | [11] |
| ACHN (Renal) | 5.53 | Erlotinib | - | [11] | |
| NCI-H460 (Lung) | 4.44 | Erlotinib | - | [11] | |
| 5 & 7 | Caco-2, A549, HT1080, Hela | Micromolar range | - | - | [12] |
| P1 & P2 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | Sunitinib | - | [13] |
Experimental Protocols
The evaluation of the cytotoxic activity of these novel pyrazolo[3,4-d]pyrimidine derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay, consistent with the protocols established by the National Cancer Institute (NCI).
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the MTT to be metabolized by viable cells into purple formazan crystals. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Visualizing the Methodologies
The general workflow for assessing the cytotoxicity of these compounds and a representation of their targeted signaling pathways are illustrated below.
Caption: General experimental workflow for determining the cytotoxicity of pyrazolo[3,4-d]pyrimidine derivatives.
Mechanisms of Action and Signaling Pathways
Several pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell survival and proliferation. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of key signaling pathways by pyrazolo[3,4-d]pyrimidine derivatives.
The diverse mechanisms of action, including the inhibition of VEGFR-2, EGFR, DHFR, and CDK2, underscore the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold.[1][2][4][6][7][8][11] For instance, compound 12b's potent activity against VEGFR-2 suggests its role as an anti-angiogenic agent.[1][2] Similarly, the inhibition of DHFR by compounds like 7f highlights their potential as antifolate agents, while the targeting of CDK2 by derivatives such as 14 and 15 points to their ability to induce cell cycle arrest.[4][6][7][8] The dual inhibition of EGFR and ErbB2 by compound 7d further illustrates the multi-targeted approach these derivatives can offer.[11] Some compounds have also shown the ability to overcome multidrug resistance, a significant challenge in cancer therapy.[9][10]
References
- 1. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a chlorinated heterocyclic compound, are critical to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe management and disposal, aligning with stringent safety protocols and regulatory compliance.
I. Immediate Safety and Handling Protocols
Due to its hazardous nature, strict adherence to safety measures is imperative when handling this compound. The compound is classified as toxic if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: Use a certified respirator if there is a risk of inhalation of dust or aerosols.
Engineering Controls:
-
All handling of the solid compound or its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound" and list any other chemical constituents in the waste mixture.
-
Indicate the approximate concentration or quantity of the hazardous component.
-
Include the date when the waste was first added to the container.
-
-
Segregation and Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Crucially, do not mix this waste with incompatible materials. Incompatible materials include strong oxidizing agents and strong acids.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
III. Decontamination of Laboratory Equipment
Proper decontamination of labware and surfaces is essential to prevent cross-contamination and accidental exposure.
-
Gross Contamination Removal: For equipment with visible residue, carefully remove the bulk of the material using appropriate tools (e.g., spatula, absorbent pads) and place it in the designated hazardous waste container.
-
Cleaning: Wash the equipment with a suitable laboratory detergent and water. The initial rinsate should be collected as hazardous waste.
-
Disinfection/Decontamination: For general surface decontamination, a 1:10 bleach solution or 70% ethanol can be effective. However, for equipment heavily contaminated with this specific compound, a thorough rinse with a solvent in which the compound is soluble (e.g., acetone, followed by isopropanol) is recommended, with the rinsate collected as hazardous waste.
-
Final Rinse: After decontamination, perform a final rinse with deionized water.
IV. Quantitative Safety and Handling Data
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Chemically resistant gloves, safety goggles, lab coat, respirator (if needed). | Standard practice for handling toxic and irritant chemicals. |
| Waste Container | Compatible, sealed, and clearly labeled "Hazardous Waste." | Regulatory requirement for hazardous waste accumulation. |
| Incompatible Materials | Strong oxidizing agents, strong acids. | To prevent potentially violent or hazardous chemical reactions. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. | Standard procedure to contain and manage chemical spills. |
V. Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and hazardous waste management regulations. Specific experimental protocols for the chemical neutralization or inactivation of this compound are not publicly available and would require extensive in-house validation. The recommended and safest approach is disposal via incineration by a licensed hazardous waste facility.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
